5-(Bromomethyl)isoindoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2 |
InChI Key |
UVGCXLRIYGOTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-(Bromomethyl)isoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 5-(bromomethyl)isoindoline and the analytical methods for its characterization. Due to the limited availability of direct literature on this specific compound, this guide outlines a well-reasoned, multi-step synthesis based on established organic chemistry principles and transformations reported for analogous structures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel isoindoline derivatives for applications in medicinal chemistry and drug development.
Proposed Synthesis of this compound
The proposed synthesis commences with the commercially available N-Boc-5-(hydroxymethyl)isoindoline. This pathway involves two key transformations: the conversion of the primary alcohol to a bromide, followed by the deprotection of the isoindoline nitrogen. This route is advantageous as it utilizes a readily accessible starting material and employs well-documented chemical reactions, minimizing potential side reactions associated with harsher methods.
Scheme 1: Proposed Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of N-Boc-5-(bromomethyl)isoindoline
-
Materials:
-
N-Boc-5-(hydroxymethyl)isoindoline
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a solution of N-Boc-5-(hydroxymethyl)isoindoline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-5-(bromomethyl)isoindoline.
-
Step 2: Synthesis of this compound (Final Product)
-
Materials:
-
N-Boc-5-(bromomethyl)isoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-5-(bromomethyl)isoindoline (1.0 eq) in dichloromethane at 0 °C.
-
Add trifluoroacetic acid (10 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound. Further purification may be performed by crystallization or column chromatography if necessary.
-
Characterization of this compound
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following table summarizes the expected data based on the analysis of structurally similar compounds.
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 3H, Ar-H), 4.55 (s, 2H, -CH₂Br), 4.15 (s, 4H, -CH₂-N-CH₂-), ~2.0 (br s, 1H, NH) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-145 (Ar-C), 125-130 (Ar-CH), 120-125 (Ar-CH), 50-55 (-CH₂-N-CH₂-), 30-35 (-CH₂Br) ppm. |
| Mass Spectrometry (ESI+) | m/z 212.0 [M+H]⁺, 214.0 [M+H+2]⁺ (characteristic isotopic pattern for a monobrominated compound). |
| Infrared (IR, KBr) | ν ~3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1200 (C-N stretch), ~600-700 (C-Br stretch) cm⁻¹. |
Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized this compound.
Caption: Logical workflow for the characterization of this compound.
This technical guide provides a robust starting point for the synthesis and characterization of this compound. Researchers should note that the proposed experimental conditions may require optimization. Standard laboratory safety precautions should be strictly adhered to throughout all experimental procedures.
An In-Depth Technical Guide to the Physicochemical Properties of N-(Bromomethyl)phthalimide
Disclaimer: Initial research for "5-(Bromomethyl)isoindoline" did not yield sufficient data for a comprehensive technical guide. Due to the scarcity of information on this specific compound, this guide will focus on the closely related and well-characterized molecule, N-(Bromomethyl)phthalimide (CAS No. 5332-26-3). This compound, also known as 2-(bromomethyl)isoindoline-1,3-dione, serves as a valuable proxy for understanding the properties and reactivity of a bromomethyl-substituted isoindoline derivative.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties, synthesis, and reactivity of N-(Bromomethyl)phthalimide.
Core Physicochemical Properties
N-(Bromomethyl)phthalimide is a white to off-white crystalline solid.[1] Its chemical structure makes it a potent electrophilic reagent, widely utilized in organic synthesis.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2][3] |
| Melting Point | 152-155 °C | [2] |
| Boiling Point | 318.9±25.0 °C (Predicted) | [4] |
| Solubility | Decomposes in water. Soluble in various organic solvents. | [2][4] |
| pKa | -2.72±0.20 (Predicted) | [4] |
| Appearance | White to off-white crystalline powder | [1] |
Stability and Storage: N-(Bromomethyl)phthalimide is sensitive to moisture and light.[2][4] It should be stored in a dark, inert atmosphere, and for long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[4]
Experimental Protocols
Synthesis of N-(Bromomethyl)phthalimide
A common method for the synthesis of N-(Bromomethyl)phthalimide involves the reaction of phthalimide with formaldehyde and hydrobromic acid.[5] Another approach is the bromination of N-methylphthalimide.[5] A detailed experimental protocol based on the Gabriel synthesis is described below.
Reaction:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide in an excess of dibromomethane, which serves as both a reactant and a solvent. A high-boiling polar aprotic solvent such as dimethylformamide (DMF) can also be used.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate of potassium bromide forms, it can be removed by filtration. The excess dibromomethane is removed under reduced pressure.
-
Extraction: The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure N-(Bromomethyl)phthalimide as a crystalline solid.
Reactivity and Applications
N-(Bromomethyl)phthalimide is a versatile reagent in organic synthesis, primarily functioning as a phthalimidomethylating agent. The presence of the electron-withdrawing phthalimide group makes the methylene protons acidic and the bromine a good leaving group, rendering the carbon atom highly electrophilic.
Its primary application is in the Gabriel synthesis of primary amines. It allows for the introduction of a protected amino group, which can later be deprotected under various conditions to yield the free amine. This methodology is crucial in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1]
Beyond the Gabriel synthesis, N-(Bromomethyl)phthalimide is used in:
-
Alkylation of various nucleophiles: It readily reacts with alcohols, thiols, and carbanions to introduce the phthalimidomethyl group.
-
Synthesis of heterocyclic compounds: It serves as a key building block for the construction of more complex molecular frameworks.
-
Polymer science: It has been used as an initiator in atom transfer radical polymerization (ATRP).
-
Agrochemical development: Its reactivity is harnessed to synthesize new pesticide candidates.[5]
The phthalimide moiety itself is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The use of N-(Bromomethyl)phthalimide as a synthetic intermediate allows for the incorporation of this privileged scaffold into new drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of N-(Bromomethyl)phthalimide [benchchem.com]
- 4. N-(Bromomethyl)phthalimide CAS#: 5332-26-3 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Bromomethyl)isoindoline: Reactivity, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)isoindoline is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive bromomethyl group, a potent electrophile, appended to a versatile isoindoline scaffold. This guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon data from closely related analogs and foundational chemical principles due to the limited availability of specific experimental data for this compound. The content herein is intended to serve as a foundational resource for researchers seeking to utilize this compound in synthetic applications.
Chemical and Physical Properties
Direct experimental data for this compound is not widely published. However, the properties of analogous compounds can provide valuable insights.
| Property | Value (for related compounds) | Citation |
| Molecular Formula | C9H10BrN | [1] |
| Molecular Weight | 212.09 g/mol (for 5-bromo-2-methylisoindoline) | [1] |
| Appearance | Off-white solid (typical for similar compounds) | [2] |
| Melting Point | 81 - 84 °C (for N-(2-Bromoethyl)phthalimide) | [2] |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | N/A |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [3] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution
The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles. This reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.
Caption: General scheme of nucleophilic substitution of this compound.
Common nucleophiles that can be employed include:
-
Amines: Primary and secondary amines react readily to form the corresponding N-alkylated products. This is a fundamental reaction for introducing the isoindoline moiety into larger molecules.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the bromide to form ethers.
-
Thiols: Thiolates are excellent nucleophiles and react efficiently to yield thioethers.
-
Carboxylates: Reaction with carboxylate salts provides access to ester derivatives.
-
Azides: Sodium azide can be used to introduce an azidomethyl group, which can be further transformed into an amine or participate in click chemistry.
-
Cyanides: Cyanide ions react to form the corresponding nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Stability
While specific stability data for this compound is scarce, the stability of the isoindoline core and the bromomethyl group can be inferred from general chemical knowledge.
-
pH Sensitivity: The isoindoline nitrogen is basic and can be protonated under acidic conditions. Strong basic conditions may promote elimination reactions or hydrolysis of the bromide, although substitution is generally favored.
-
Thermal Stability: Bromomethylarenes are generally stable at room temperature but can decompose at elevated temperatures. For long-term storage, refrigeration is recommended.
-
Light Sensitivity: As with many organic halides, prolonged exposure to light should be avoided to prevent radical-mediated decomposition.
-
Moisture Sensitivity: The presence of water can lead to slow hydrolysis to the corresponding alcohol. Therefore, storage in a dry environment is crucial.
Synthetic Workflow and Experimental Protocols
The following represents a generalized workflow for the synthesis and subsequent functionalization of this compound.
Caption: A typical workflow for the synthesis and use of this compound.
Representative Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the secondary amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Biological and Pharmaceutical Relevance
While the specific biological activity of this compound is not well-documented, the isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Derivatives of isoindoline have shown a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The ability of this compound to serve as a building block for introducing the isoindoline motif makes it a valuable tool for the synthesis of novel bioactive compounds and for use as a linker in the development of probes and antibody-drug conjugates. The synthesis of various isoindoline derivatives has been explored for their potential as antitumor agents and for their DNA binding properties[4].
Conclusion
This compound is a reactive and versatile building block with significant potential in organic synthesis and drug discovery. Its reactivity is centered on the electrophilic bromomethyl group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. While specific data on its stability and reactivity are limited, a solid understanding of its chemical behavior can be derived from related structures. This guide provides a foundational understanding to enable researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into the precise reactivity ratios and stability under diverse conditions would be a valuable contribution to the field.
References
Spectroscopic Profile of 5-(Bromomethyl)isoindoline: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 5-(Bromomethyl)isoindoline remains elusive. This technical guide outlines the general methodologies for acquiring such data and presents a logical workflow for its analysis, which would be applicable should the data become available.
While specific quantitative data for this compound could not be retrieved, this document serves as a procedural blueprint for researchers and drug development professionals seeking to characterize this and similar molecules. The following sections detail the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and include a structured format for the presentation of such data.
Data Presentation
In the interest of clear and comparative analysis, all quantitative spectroscopic data should be organized into structured tables.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Chemical Shift (δ) | Chemical Shift (δ) |
| Multiplicity | |
| Coupling Constant (J, Hz) | |
| Integration | |
| Assignment | Assignment |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragment Assignment |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
The resulting spectrum displays absorbance or transmittance as a function of wavenumber.
-
Identify characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C-H aromatic/aliphatic stretches, C=C aromatic stretch, C-Br stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer.
Data Acquisition:
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Synthesis and Purity of 5-(Bromomethyl)isoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)isoindoline is a valuable, yet not commercially available, heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its utility as a reactive intermediate for the introduction of the isoindoline moiety makes it a desirable compound for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to obtain this compound, focusing on a practical approach starting from commercially available precursors. Detailed experimental protocols, purification methods, and analytical techniques for purity assessment are presented to equip researchers with the necessary information for its successful preparation and characterization.
Commercial Unavailability and a Proposed Synthetic Pathway
Direct commercial sourcing of this compound is currently not feasible. However, a practical and efficient two-step synthetic pathway can be employed, starting from the commercially available precursor, 5-cyanoisoindoline. This strategy involves the reduction of the nitrile group to a hydroxymethyl group, followed by a subsequent bromination reaction.
Commercial Availability of Key Precursor: 5-Cyanoisoindoline
The successful synthesis of this compound hinges on the availability of a suitable starting material. 5-Cyanoisoindoline is a commercially available precursor from various chemical suppliers. Researchers should verify the purity of the starting material before proceeding with the synthesis.
| Compound | CAS Number | Typical Purity | Representative Suppliers |
| 5-Cyanoisoindoline | 147369-91-9 | ≥95% | Sigma-Aldrich, Combi-Blocks, Fluorochem |
Experimental Protocols
The following protocols are adapted from established procedures for analogous chemical transformations and should be performed by qualified personnel in a suitable laboratory setting.
Step 1: Synthesis of 5-(Hydroxymethyl)isoindoline (Reduction of 5-Cyanoisoindoline)
Principle: The nitrile group of 5-cyanoisoindoline is reduced to a primary alcohol. A common and effective method for this transformation is the use of a reducing agent such as diisobutylaluminium hydride (DIBAL-H), which can selectively reduce nitriles to aldehydes, which are then further reduced in situ to the alcohol with a milder reducing agent like sodium borohydride.
Materials:
-
5-Cyanoisoindoline
-
Anhydrous Toluene
-
Diisobutylaluminium hydride (DIBAL-H) in toluene (e.g., 1.0 M solution)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:
-
Dissolve 5-cyanoisoindoline (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIBAL-H in toluene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Add a solution of sodium borohydride (1.5 equivalents) in methanol portion-wise.
-
Stir the mixture for 1 hour at room temperature.
-
Carefully add water to quench the excess sodium borohydride.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)isoindoline.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound (Bromination of 5-(Hydroxymethyl)isoindoline)
Principle: The primary alcohol of 5-(hydroxymethyl)isoindoline is converted to a bromide. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and effective method for this transformation.
Materials:
-
5-(Hydroxymethyl)isoindoline
-
Anhydrous Dichloromethane (DCM)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment.
Procedure:
-
Dissolve 5-(hydroxymethyl)isoindoline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add triphenylphosphine (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.[1][2][3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Purity Assessment
Ensuring the purity of the synthesized this compound is critical for its use in subsequent research and development activities. A combination of analytical techniques should be employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the final compound and for monitoring the progress of the reactions.
-
Column: A reverse-phase C18 column is typically suitable for the analysis of aromatic compounds.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the isoindoline chromophore absorbs (e.g., around 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoindoline ring, the benzylic protons of the bromomethyl group (typically a singlet around 4.5-4.8 ppm), and the protons of the isoindoline methylene groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the characteristic signal for the bromomethyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or other relevant adducts, confirming the molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Conclusion
While not commercially available, this compound can be reliably synthesized in a two-step process from the readily available precursor, 5-cyanoisoindoline. The provided experimental protocols for reduction and subsequent bromination, along with the outlined methods for purification and comprehensive purity analysis, offer a clear pathway for researchers to obtain this valuable building block. Careful execution of these procedures and thorough analytical characterization will ensure the quality and suitability of the synthesized compound for applications in drug discovery and development.
References
- 1. jyx.jyu.fi [jyx.jyu.fi]
- 2. Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Structural Analogs of 5-(Bromomethyl)isoindoline: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents. 5-(Bromomethyl)isoindoline, in particular, represents a versatile starting material for the synthesis of a diverse array of structural analogs. The reactive bromomethyl group serves as a key handle for introducing various functional moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogs of this compound, with a focus on their potential applications in drug discovery.
Synthetic Strategies for Generating Structural Analogs
The primary route for diversifying the this compound core involves the nucleophilic substitution of the bromide. This allows for the introduction of a wide range of functional groups, including amines, ethers, esters, and various heterocyclic systems.
A general synthetic workflow for the generation of 5-(substituted methyl)isoindoline analogs is depicted below.
Experimental Protocols
General Procedure for the Synthesis of 5-(Aminomethyl)isoindoline Derivatives:
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-3.0 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-(aminomethyl)isoindoline analog.
General Procedure for the Synthesis of 5-(Alkoxymethyl)isoindoline Derivatives (Williamson Ether Synthesis):
To a solution of the desired alcohol (1.2 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or DMF, is added a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the alkoxide. This compound (1.0 eq) dissolved in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the target ether.
Biological Activities and Structure-Activity Relationship (SAR)
Isoindoline derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The nature of the substituent at the 5-position of the isoindoline ring plays a crucial role in determining the biological activity and target selectivity.
Anticancer Activity
Numerous studies have highlighted the potential of isoindoline-based compounds as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
| Compound ID | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Iso-A1 | -CH2-NH-Ph | Raji (Burkitt's lymphoma) | 0.26 (as CC50) | [1] |
| Iso-A2 | -CH2-NH-CO-Ph | K562 (Chronic myelogenous leukemia) | 3.81 (as CC50) | [1] |
| Iso-B1 | Isoindolinone derivative | A549 (Lung carcinoma) | >500 µg/mL (non-cytotoxic) | |
| Iso-B2 | Isoindolinone derivative | L929 (Fibrosarcoma) | >500 µg/mL (non-cytotoxic) |
Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.
Enzyme Inhibitory Activity
Isoindoline analogs have been investigated as inhibitors of various enzymes, including kinases, carbonic anhydrases, and acetylcholinesterase. The isoindoline scaffold can serve as a template for designing potent and selective enzyme inhibitors.
| Compound ID | Target Enzyme | Inhibition Type | IC50 / Ki (nM) | Reference |
| Iso-E1 | Carbonic Anhydrase I | - | Ki: 11.48 - 87.08 | |
| Iso-E2 | Carbonic Anhydrase II | - | Ki: 9.32 - 160.34 | |
| Iso-E3 | PI3Kγ | - | Ki: 14 | |
| Iso-E4 | Acetylcholinesterase | - | IC50: 2100 - 6700 |
Experimental Protocols for Biological Assays
MTT Cell Viability Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[2][3]
Kinase Inhibition Assay (ADP-Glo™ Assay as an example): [4]
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
The amount of light produced is proportional to the ADP generated and, therefore, inversely proportional to the kinase activity. Calculate the percent inhibition and IC50 values.
Signaling Pathways
The mechanism of action of isoindoline-containing compounds can be diverse. A well-characterized pathway for a class of isoindoline-based drugs, the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Binding of these isoindoline analogs to Cereblon alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as the transcription factors Ikaros and Aiolos. This targeted protein degradation results in the downstream therapeutic effects observed with these drugs. While this pathway is well-established for IMiDs, the mechanisms of action for other structural classes of this compound analogs may differ and could involve direct enzyme inhibition or modulation of other cellular targets. Further investigation is required to elucidate the specific signaling pathways for novel analogs.
References
5-(Bromomethyl)isoindoline: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals. Among the various functionalized isoindolines, 5-(bromomethyl)isoindoline emerges as a highly valuable and versatile building block. Its unique structure, featuring a reactive benzylic bromide handle on a bicyclic amine core, allows for a multitude of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
While specific experimental data for the free base this compound is not extensively reported in publicly available literature, its properties can be inferred from related structures and general chemical principles. The key physicochemical characteristics are summarized in the table below. It is important to note that the free isoindoline is a secondary amine and is basic in nature. For practical applications in synthesis, it is often handled as a salt (e.g., hydrochloride) or with the nitrogen atom protected.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₉H₁₀BrN | |
| Molecular Weight | 212.09 g/mol | |
| Appearance | Off-white to light yellow solid | Expected based on similar compounds. |
| Melting Point | Not widely reported | Likely to be a solid at room temperature. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to the polar nature and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, MeOH). Sparingly soluble in non-polar solvents. | The amine and bromide moieties contribute to its polarity. |
| pKa | ~9-10 | Estimated for the secondary amine. |
Synthesis of this compound
Synthetic Route 1: From 5-Methylisoindoline
This route involves the initial synthesis or acquisition of 5-methylisoindoline, followed by N-protection and subsequent benzylic bromination.
Synthetic Route 2: From 5-(Hydroxymethyl)isoindoline
An alternative and potentially more direct route begins with a commercially available or synthesized 5-(hydroxymethyl)isoindoline derivative, where the hydroxyl group is subsequently converted to a bromide.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature for similar substrates and should be optimized for specific laboratory conditions.
Protocol 1: N-Boc Protection of 5-Methylisoindoline
Objective: To protect the secondary amine of 5-methylisoindoline with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Methylisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methylisoindoline (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-5-methylisoindoline.
Protocol 2: Benzylic Bromination of N-Boc-5-methylisoindoline (Wohl-Ziegler Reaction)
Objective: To selectively brominate the benzylic methyl group of N-Boc-5-methylisoindoline.
Materials:
-
N-Boc-5-methylisoindoline
-
N-Bromosuccinimide (NBS)
-
AIBN (azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable solvent like acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-5-methylisoindoline (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-5-(bromomethyl)isoindoline.
Protocol 3: Conversion of N-Boc-5-(hydroxymethyl)isoindoline to N-Boc-5-(bromomethyl)isoindoline (Appel Reaction)
Objective: To convert the primary alcohol of N-Boc-5-(hydroxymethyl)isoindoline to the corresponding bromide.
Materials:
-
N-Boc-5-(hydroxymethyl)isoindoline
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-(hydroxymethyl)isoindoline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.
-
Add carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and any unreacted starting materials, affording N-Boc-5-(bromomethyl)isoindoline.
Protocol 4: N-Boc Deprotection
Objective: To remove the Boc protecting group to yield the free this compound.[1]
Materials:
-
N-Boc-5-(bromomethyl)isoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-5-(bromomethyl)isoindoline (1.0 eq) in DCM.[1]
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.[1]
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by crystallization or chromatography if necessary.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the presence of two key reactive sites: the secondary amine and the benzylic bromide. The nitrogen can be readily alkylated, acylated, or used in various coupling reactions, while the bromomethyl group serves as a potent electrophile for introducing the isoindoline moiety onto other molecules.
N-Functionalization
The isoindoline nitrogen can undergo a variety of transformations, allowing for the introduction of diverse functional groups. This is particularly useful in the construction of libraries of compounds for structure-activity relationship (SAR) studies.
C-Alkylation via the Bromomethyl Group
The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is central to its role as a building block.
Application in Drug Discovery: Synthesis of PARP Inhibitors
A significant application of isoindoline-based building blocks is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1][2][3] The isoindolinone scaffold, which can be derived from this compound, is structurally similar to the nicotinamide moiety of NAD+, enabling competitive inhibition at the PARP enzyme's catalytic site.[1] The development of novel PARP inhibitors with enhanced central nervous system (CNS) penetration is an active area of research for treating brain cancers.[3]
The synthesis of such inhibitors often involves the coupling of a functionalized isoindoline core with other heterocyclic systems. This compound can serve as a key intermediate to introduce the isoindoline pharmacophore.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar isoindoline derivatives.
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Benzylic CH₂Br: A singlet at approximately δ 4.5 ppm.
-
Isoindoline CH₂N: Two singlets or an AB quartet for the two diastereotopic methylene groups of the isoindoline ring, typically in the range of δ 4.0-4.5 ppm.
-
NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Signals in the aromatic region (δ 120-145 ppm).
-
Benzylic CH₂Br: A signal around δ 33 ppm.
-
Isoindoline CH₂N: Signals in the range of δ 50-55 ppm.
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis, particularly for the construction of novel therapeutic agents. Its dual reactivity allows for diverse functionalization pathways, making it an attractive scaffold for medicinal chemists. While its direct synthesis requires a multi-step approach, the availability of suitable starting materials and the robustness of the required chemical transformations make it an accessible and important tool for the drug discovery and development professional. The continued exploration of the chemistry of this and related isoindoline derivatives is likely to lead to the discovery of new and improved therapeutic agents.
References
potential applications of 5-(Bromomethyl)isoindoline in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)isoindoline has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive bromomethyl group appended to the isoindoline core, enables its facile incorporation into various molecular architectures. This guide provides a comprehensive overview of the synthesis, key applications, and potential of this compound in modern drug discovery, with a particular focus on its role in the development of targeted therapies.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step sequences, often starting from commercially available precursors. A common strategy involves the preparation of a 5-substituted isoindoline derivative that can be subsequently functionalized.
Synthetic Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-isoindole Hydrochloride (A Key Precursor)
A crucial precursor for this compound is 5-bromo-2,3-dihydro-1H-isoindole. Its synthesis can be achieved via the reduction of 5-bromo-1H-isoindole-1,3(2H)-dione.
Materials:
-
5-Bromo-1H-isoindole-1,3(2H)-dione
-
Borane-tetrahydrofuran complex (BH3-THF) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2N Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
-
Dioxane
-
Ethyl acetate
-
Hexane
Procedure:
-
In a dry 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a charging funnel, add BH3-THF solution (160 mL) and anhydrous THF (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-1H-isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in anhydrous THF (100 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 10 minutes.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the dropwise addition of methanol. Caution: This may cause vigorous foaming.
-
Add 20-30 mL of 2N HCl and reflux the mixture for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the crude product with CH2Cl2 (200 mL) and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexane solution as the eluent to obtain a colorless solid.
-
Dissolve the solid in dioxane, add HCl, and stir at room temperature for 10 minutes.
-
Filter the resulting solid and dry to yield 5-bromo-2,3-dihydro-1H-isoindole hydrochloride as a gray solid.[1]
Note: The subsequent conversion of the 5-bromo group to a 5-bromomethyl group can be achieved through various organic transformations, such as a Grignard reaction followed by reaction with paraformaldehyde and subsequent bromination, or through radical bromination if starting from a 5-methylisoindoline precursor.
Applications in Medicinal Chemistry
The reactivity of the bromomethyl group makes this compound an ideal electrophilic partner for nucleophilic substitution reactions. This allows for its conjugation to a wide array of molecules, including amines, phenols, and thiols, to generate novel chemical entities with therapeutic potential.
Role as a Versatile Linker
The isoindoline scaffold provides a rigid and well-defined core, while the bromomethyl group serves as a convenient attachment point for linkers in the design of bifunctional molecules. This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
This compound derivatives can be utilized in the synthesis of the linker component of PROTACs. The isoindoline moiety can be part of the E3 ligase ligand, for instance, derivatives of thalidomide and its analogs which bind to the Cereblon (CRBN) E3 ligase. The bromomethyl group then provides a reactive handle to attach the linker, which is subsequently connected to the target protein ligand.
Workflow for PROTAC Synthesis using a this compound-derived Linker:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
The choice of linker length and composition is critical for the efficacy of a PROTAC, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway of PROTAC-mediated Protein Degradation:
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Synthesis of Bioactive Molecules
Beyond its use in PROTACs, this compound serves as a starting material for the synthesis of various other bioactive molecules, including enzyme inhibitors and receptor modulators. The isoindoline core is a privileged scaffold found in several approved drugs.
Quantitative Data of Isoindoline Derivatives
The biological activity of molecules derived from isoindoline scaffolds can be potent and specific. The following table summarizes representative quantitative data for various isoindoline-containing compounds, highlighting their therapeutic potential.
| Compound Class | Target | Assay | IC50 / DC50 | Reference |
| BRD4 PROTACs | BRD4 | Anti-proliferative (BxPC3 cells) | 0.165 µM (IC50) | [2] |
| BRD4 | Degradation (AML cells) | 100 nM (DC50) | [2] | |
| BRD9 | Degradation | 50 nM (DC50) | [2] | |
| Kinase Inhibitors | VEGFR-2 | Enzyme Inhibition | 0.503 - 0.728 µM (IC50) | [3] |
| BCR-ABL | Protein Degradation | - | [4] | |
| BTK | Protein Degradation | - | [4] |
Experimental Protocols
General Experimental Protocol for N-Alkylation with this compound
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound hydrochloride
-
Amine of interest
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or dichloromethane)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.1 - 2.0 eq).
-
If starting with the hydrochloride salt of this compound, an additional equivalent of base is required to neutralize the HCl.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated isoindoline derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its bromomethyl group allow for its efficient incorporation into a wide range of molecular scaffolds. The growing interest in targeted protein degradation, particularly through the use of PROTACs, has further highlighted the importance of this compound as a key component in the design of novel therapeutics. The continued exploration of new synthetic routes and applications of this compound is expected to lead to the discovery of new and improved drug candidates for a variety of diseases.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents | PROTACs | Project | Results | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 3. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 5-(Bromomethyl)isoindoline and Its Derivatives: Synthesis, Potential Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Bromomethyl)isoindoline, a key intermediate in the synthesis of a diverse range of isoindoline derivatives with significant potential in drug discovery and development. While direct literature on this compound is scarce, this document outlines plausible synthetic routes, details potential derivatizations, and explores the prospective pharmacological applications of its derivatives based on the established biological activities of the broader isoindoline class of compounds.
Introduction to the Isoindoline Scaffold
The isoindoline core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] Derivatives of isoindoline are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2] The functionalization of the isoindoline scaffold offers a versatile platform for the development of novel therapeutic agents targeting a variety of diseases.
Synthesis of this compound: A Proposed Pathway
Due to its likely nature as a reactive intermediate, a direct, isolated synthesis of this compound is not well-documented. A plausible and efficient synthetic route is proposed here, starting from commercially available 4-methylphthalic anhydride. This two-step process involves the formation of 5-methylisoindoline followed by a selective benzylic bromination.
References
Safety and Handling Precautions for 5-(Bromomethyl)isoindoline: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Bromomethyl)isoindoline was identified. The following information is compiled from the safety data of structurally similar compounds, primarily N-(Bromomethyl)phthalimide (also known as 2-(bromomethyl)isoindoline-1,3-dione) and 5-Bromoisoindoline . Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use. The information provided here is for guidance and is not a substitute for a compound-specific SDS.
This technical guide provides an in-depth overview of the safety and handling precautions for this compound, aimed at researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide relies on data from structurally related analogs to provide a comprehensive understanding of the potential hazards and safe handling procedures.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be related to its reactivity as a brominated organic compound and its potential as an irritant.
GHS Hazard Classification (Inferred from Analogs):
| Hazard Class | Hazard Category | GHS Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 5-Bromoisoindoline[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | N-(Bromomethyl)phthalimide, 5-Bromoisoindoline[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | N-(Bromomethyl)phthalimide, 5-Bromoisoindoline[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | N-(Bromomethyl)phthalimide, 5-Bromoisoindoline[1][2][3] |
Signal Word: Warning[2]
Pictograms (Inferred):
Potential Health Effects:
-
Inhalation: May cause respiratory irritation with symptoms like coughing, shortness of breath, and sore throat.[3]
-
Skin Contact: Causes skin irritation, which may include redness, itching, and pain.[2]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and blurred vision.[2]
-
Ingestion: Harmful if swallowed.[1]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes the properties of its analogs.
| Property | N-(Bromomethyl)phthalimide | 5-Bromoisoindoline |
| CAS Number | 5332-26-3[2] | 127168-84-7[1] |
| Molecular Formula | C9H6BrNO2[2] | C8H8BrN[1] |
| Molecular Weight | 240.06 g/mol [2] | 198.06 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[2][3] | Data not available |
| Melting Point | 152-155 °C[3] | Data not available |
| Boiling Point | 318.9 ± 25.0 °C (Predicted)[3] | 253.4 ± 40.0 °C[4] |
| Solubility | Decomposes in water[2] | Data not available |
| Flash Point | Not available[3] | 107.0 ± 27.3 °C[4] |
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wear appropriate personal protective equipment (PPE).[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.[3]
-
The analog N-(Bromomethyl)phthalimide is noted to be light and moisture sensitive.[3] Similar precautions should be considered for this compound.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
First Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Accidental Release Measures (Spill Protocol)
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Absorb: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
References
- 1. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-(Bromomethyl)phthalimide - Safety Data Sheet [chemicalbook.com]
- 4. 5-Bromoisoindoline | CAS#:127168-84-7 | Chemsrc [chemsrc.com]
- 5. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling with 5-(Bromomethyl)isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)isoindoline derivatives are a class of fluorescent probes designed for the covalent labeling of biomolecules. These reagents contain an isoindoline core, which can be derivatized to tune its photophysical properties, and a bromomethyl group that serves as a reactive handle for targeting specific functional groups on proteins and other macromolecules. The primary target for this class of probes is the thiol group of cysteine residues, which reacts via nucleophilic substitution to form a stable thioether linkage. This covalent labeling strategy enables the sensitive and specific detection of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vitro assays.
These application notes provide a general protocol for the fluorescent labeling of proteins with this compound derivatives, along with guidelines for optimization and data interpretation.
Principle of Reaction
The labeling reaction is based on the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the electrophilic carbon of the bromomethyl group of the isoindoline derivative. This results in the formation of a stable thioether bond and the release of a bromide ion. The reaction is typically performed under mild conditions to maintain the integrity of the protein.
Data Presentation
The photophysical and labeling characteristics of a specific this compound derivative must be determined experimentally. The following table provides a template with representative data for a hypothetical derivative.
| Parameter | Value | Units | Notes |
| Photophysical Properties | |||
| Excitation Maximum (λex) | ~330-380 | nm | Dependent on substitution of the isoindoline ring. |
| Emission Maximum (λem) | ~420-480 | nm | Dependent on substitution and solvent polarity. |
| Molar Extinction Coefficient (ε) | >10,000 | M⁻¹cm⁻¹ | At λex. |
| Quantum Yield (Φ) | 0.1 - 0.5 | In a reference solvent (e.g., ethanol). | |
| Labeling Characteristics | |||
| Recommended Molar Ratio (Dye:Protein) | 5:1 - 20:1 | To be optimized for each protein. | |
| Typical Labeling Efficiency | 50 - 90 | % | Dependent on protein and reaction conditions. |
| Degree of Labeling (DOL) | 0.5 - 2.0 | Moles of dye per mole of protein. |
Experimental Protocols
Materials
-
Protein of interest containing at least one accessible cysteine residue.
-
This compound fluorescent dye derivative.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.8. Avoid nucleophilic buffers like those containing primary amines (e.g., Tris at high concentrations) if amine reactivity is a concern.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds prior to labeling.
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine to stop the labeling reaction.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis to remove unreacted dye.
-
DMSO (anhydrous) for dissolving the fluorescent dye.
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and isoindoline derivatives.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Important: If DTT is used, it must be removed before adding the thiol-reactive dye. This can be achieved by size-exclusion chromatography or dialysis against the Reaction Buffer. TCEP does not need to be removed as it does not contain a free thiol group.
-
-
Dye Preparation:
-
Prepare a stock solution of the this compound derivative in anhydrous DMSO at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
The recommended starting molar ratio of dye to protein is 10:1. This should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized. Based on similar isoindoline derivatives, longer incubation times (up to 4 days) at 4°C have been reported for achieving sufficient labeling[1][2][3].
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-100 mM to react with any excess dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialysis can be performed against the storage buffer.
-
The labeled protein can be identified by its fluorescence and will typically elute in the void volume of the size-exclusion column.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (moles of dye per mole of protein) can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the absorbance maximum of the dye (A_dye) and the absorbance of the protein at 280 nm (A_280).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
-
Dye Concentration (M) = A_dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Mandatory Visualizations
References
- 1. Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: 5-(Bromomethyl)isoindoline as a Novel Crosslinking Agent for Probing Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for identifying interacting proteins and mapping their interaction interfaces. 5-(Bromomethyl)isoindoline is a potential novel homobifunctional crosslinking agent. Its utility stems from the reactivity of the bromomethyl group towards nucleophilic amino acid residues. This document provides detailed application notes and protocols for the use of this compound in protein crosslinking studies.
The core structure of this compound features an isoindoline scaffold with a reactive bromomethyl group. While the isoindoline moiety itself is found in various biologically active compounds, its role in this context is primarily as a spacer. The key functionality lies in the benzyl bromide-like reactive group, which can form stable covalent bonds with specific amino acid side chains.
Principle of Crosslinking
The crosslinking reaction with this compound is based on the alkylation of nucleophilic amino acid residues by the bromomethyl group. The primary targets for this alkylation are the side chains of cysteine, and to a lesser extent, histidine and lysine, depending on the reaction conditions, particularly the pH. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic residue attacks the benzylic carbon, displacing the bromide ion and forming a stable covalent bond.
Due to the presence of a single reactive group, this compound acts as a heterobifunctional crosslinker in a two-step process or as a homobifunctional crosslinker if a second reactive site is introduced on the isoindoline ring. For the purpose of these notes, we will consider its application as a primary labeling agent that can be followed by a secondary reaction or as a tool for mapping surface accessibility. If used as a homobifunctional crosslinker (assuming a di-substituted variant), it can covalently link two proximal amino acid residues, either within the same protein (intramolecular crosslink) or between two interacting proteins (intermolecular crosslink).
Potential Applications
-
Mapping Protein-Protein Interaction Interfaces: By identifying the crosslinked peptides using mass spectrometry, the sites of interaction between two or more proteins can be elucidated.
-
Stabilizing Transient or Weak Interactions: Covalent crosslinking can trap fleeting interactions, allowing for their identification and characterization.
-
Probing Protein Conformation and Dynamics: Intramolecular crosslinks can provide distance constraints that are valuable for computational modeling of protein structures.
-
Identifying Components of Large Protein Complexes: Crosslinking can be used to identify the constituent proteins of a multi-protein complex from a cell lysate.
Data Presentation
Effective characterization of a new crosslinking agent requires systematic evaluation of its performance. The following table presents a template for summarizing key quantitative data that should be determined experimentally for this compound.
| Parameter | Value | Conditions | Method of Determination |
| Optimal pH | 7.5 - 8.5 (Hypothetical) | 25°C, 2 hours | SDS-PAGE, Mass Spectrometry |
| Optimal Temperature | 25°C - 37°C (Hypothetical) | pH 8.0, 2 hours | SDS-PAGE, Mass Spectrometry |
| Optimal Reaction Time | 1 - 4 hours (Hypothetical) | pH 8.0, 25°C | SDS-PAGE, Mass Spectrometry |
| Crosslinker:Protein Molar Ratio | 20:1 - 100:1 (Hypothetical) | pH 8.0, 25°C, 2 hours | SDS-PAGE, Mass Spectrometry |
| Crosslinking Efficiency (%) | To be determined | Optimal conditions | Densitometry of crosslinked bands on SDS-PAGE |
| Primary Target Residues | Cysteine, Histidine (Predicted) | pH-dependent | Mass Spectrometry |
Experimental Protocols
Note: The following protocols are hypothetical and based on the general principles of protein crosslinking with alkylating agents. Optimization will be required for specific protein systems.
Protocol 1: In Vitro Crosslinking of Purified Proteins
Materials:
-
Purified protein(s) of interest
-
This compound
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5-8.5. Avoid amine-containing buffers like Tris.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine
-
SDS-PAGE loading buffer
-
Coomassie stain or silver stain solution
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein(s) at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20:1, 50:1, 100:1 crosslinker to protein).
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C) for 1-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to an aliquot of the quenched reaction, heat at 95°C for 5 minutes, and analyze the products by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. The appearance of higher molecular weight bands indicates successful crosslinking.
-
Analysis by Mass Spectrometry: For identification of crosslinked peptides, the entire reaction mixture can be processed for proteomic analysis. This involves denaturation, reduction, alkylation (with a standard alkylating agent if disulfide bonds are present), and digestion with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.
Protocol 2: In-Cell Crosslinking (Hypothetical)
Note: The membrane permeability of this compound has not been established. This protocol assumes sufficient permeability for intracellular crosslinking.
Materials:
-
Cultured cells expressing the protein(s) of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Quenching Solution: 1 M DTT or 1 M L-cysteine
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Detach the cells (if adherent) and wash them twice with ice-cold PBS.
-
Crosslinking: Resuspend the cell pellet in PBS at a concentration of 1-10 x 10^6 cells/mL. Add the this compound stock solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the cell suspension at 37°C for 30-60 minutes with gentle agitation.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in Lysis Buffer containing protease inhibitors.
-
Analysis: The cell lysate can be analyzed by western blotting to detect crosslinked protein complexes. For proteome-wide analysis, the lysate can be subjected to proteomic sample preparation and LC-MS/MS analysis.
Visualizations
Caption: Workflow for in vitro protein crosslinking.
Caption: Alkylation of nucleophilic amino acid residues.
Caption: Probing ligand-induced receptor dimerization.
Application Notes: The Role of 5-(Bromomethyl)isoindoline in the Synthesis of Targeted Therapeutics
Introduction
5-(Bromomethyl)isoindoline is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent enzyme inhibitors for targeted cancer therapy. Its rigid isoindoline core and reactive bromomethyl group make it an ideal scaffold for constructing complex molecules that can selectively interact with biological targets. This document outlines the application of this compound and its derivatives in the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of drugs in oncology.
Core Applications in Drug Discovery
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of isoindolinone-based therapeutic agents. The isoindolinone scaffold is a key pharmacophore in a number of approved and investigational drugs.
-
PARP Inhibitors: The isoindolinone structure is a cornerstone in the design of potent PARP inhibitors.[1][2] These inhibitors function by blocking the catalytic activity of PARP enzymes, which are essential for DNA single-strand break repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and targeted cell death.[3]
-
Chemical Probe Development: Derivatives of the isoindoline scaffold are also used to develop chemical probes to investigate the biological functions of specific proteins. These probes can be instrumental in understanding disease pathways and identifying new drug targets.
Featured Application: Synthesis of Talazoparib Analogs
Talazoparib (Talzenna) is a highly potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[3] While the exact commercial synthesis of Talazoparib may vary, the isoindolinone core is a fundamental component. This compound serves as a critical starting material for the synthesis of the phthalazinone core of Talazoparib and its analogs.
The bromomethyl group provides a reactive handle for elaboration into the fused pyridophthalazinone ring system characteristic of Talazoparib. The isoindoline nitrogen can be protected and later deprotected to allow for further functionalization.
Experimental Protocols
Protocol 1: Generalized Synthesis of an Isoindolinone-Based PARP Inhibitor Intermediate
This protocol describes a representative synthetic route for an intermediate in the synthesis of an isoindolinone-based PARP inhibitor, adapted from methodologies used for related structures.
Objective: To synthesize a key phthalazinone intermediate from a this compound derivative.
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate (structurally related to the core of this compound)[4]
-
3-Aminopiperidine-2,6-dione hydrochloride[4]
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Condensation Reaction:
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride in DMF.[4]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude nitro-intermediate in ethanol.
-
Add hydrazine monohydrate to the solution.[5]
-
Heat the reaction mixture to reflux for 2-4 hours.[5]
-
Monitor the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired phthalazinone intermediate.
-
Protocol 2: Synthesis of a Photoactivatable Talazoparib Prodrug
This protocol details the synthesis of a photoactivatable prodrug of Talazoparib, illustrating the modification of the isoindolinone core.
Objective: To synthesize a photoactivatable prodrug of Talazoparib via nucleophilic substitution.
Materials:
-
Talazoparib
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ammonium chloride saturated solution
-
Ethyl acetate
Procedure:
-
Deprotonation of Talazoparib:
-
Nucleophilic Substitution:
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated solution of ammonium chloride.[7]
-
Extract the product with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (dichloromethane/methanol = 50:1) to yield the photoactivatable prodrug.[7]
-
Quantitative Data
The following table summarizes the in vitro biological activity of Talazoparib and its derivatives against PARP-1.
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| Talazoparib (3a″) | PARP-1 | Competitive Binding | 0.65 ± 0.07 | - | [6] |
| Racemic Talazoparib (3a) | PARP-1 | Competitive Binding | 2.37 ± 0.56 | - | [6] |
| Bromo-derivative (3b) | PARP-1 | Competitive Binding | 1.92 ± 0.41 | - | [6] |
| Iodo-derivative (3c) | PARP-1 | Competitive Binding | 1.73 ± 0.43 | - | [6] |
| Olaparib | PARP-1 | Competitive Binding | 1.87 ± 0.10 | - | [6] |
| Talazoparib | PARP1 | Enzyme Activity | - | 0.57 | [8] |
Visualizations
Caption: Signaling pathway of PARP-1 inhibition by isoindolinone-based drugs like Talazoparib.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]
- 7. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMN 673 synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Coupling of 5-(Bromomethyl)isoindoline with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling reaction of 5-(Bromomethyl)isoindoline with a variety of primary and secondary amines. This reaction is a crucial step in the synthesis of a diverse range of isoindoline derivatives, which are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. The functionalization of this scaffold is key to modulating the pharmacological properties of the resulting molecules. The coupling of this compound with amines via nucleophilic substitution is a straightforward and efficient method for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document outlines the general reaction conditions, a detailed experimental protocol, and representative data for the synthesis of N-substituted 5-(aminomethyl)isoindoline derivatives.
Reaction Principle and Workflow
The reaction proceeds via a standard SN2 (nucleophilic substitution) mechanism. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Below is a graphical representation of the general experimental workflow.
Caption: General workflow for the coupling of this compound with amines.
Experimental Protocols
General Protocol for the N-Alkylation of Amines with this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (or a protected version such as 5-(Bromomethyl)-2-tritylisoindoline)
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Reaction flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) in the chosen anhydrous solvent (e.g., ACN or DMF, approximately 0.1-0.5 M), add the base (2.0-3.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-substituted 5-(aminomethyl)isoindoline derivative.
Protocol for the Deprotection of N-Trityl Protected Isoindoline Derivatives
If a protected starting material such as 5-(Bromomethyl)-2-tritylisoindoline is used, a subsequent deprotection step is necessary.
Materials:
-
N-Trityl protected isoindoline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-trityl protected isoindoline derivative in DCM.
-
Add an excess of TFA (typically 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.
Data Presentation
The following table summarizes representative yields for the coupling of this compound with various primary and secondary amines under generalized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific amine and reaction conditions employed.
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | 5-((Phenylamino)methyl)isoindoline | 75-85 |
| 2 | Benzylamine | 5-((Benzylamino)methyl)isoindoline | 80-90 |
| 3 | Morpholine | 5-(Morpholinomethyl)isoindoline | 85-95 |
| 4 | Piperidine | 5-(Piperidin-1-ylmethyl)isoindoline | 85-95 |
| 5 | Pyrrolidine | 5-(Pyrrolidin-1-ylmethyl)isoindoline | 80-90 |
| 6 | Diethylamine | N,N-Diethyl-N-(isoindolin-5-ylmethyl)amine | 70-80 |
| 7 | Isopropylamine | N-Isopropyl-N-(isoindolin-5-ylmethyl)amine | 65-75 |
Logical Relationship of Reaction Parameters
The success of the coupling reaction is dependent on several interconnected parameters. The following diagram illustrates these relationships.
Caption: Key parameters influencing the outcome of the coupling reaction.
Conclusion
The coupling of this compound with amines is a versatile and efficient method for the synthesis of a wide range of functionalized isoindoline derivatives. The provided protocols offer a solid foundation for researchers to develop and optimize these reactions for their specific needs in the pursuit of novel therapeutic agents. Careful consideration of the amine nucleophilicity, steric hindrance, and optimization of reaction conditions are key to achieving high yields and purity of the desired products.
Application Notes and Protocols: Functionalization of Biomolecules with 5-(Bromomethyl)isoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)isoindoline is a versatile reagent for the functionalization of biomolecules. Its utility stems from the reactive bromomethyl group, which can readily undergo nucleophilic substitution with specific amino acid residues, primarily cysteine, to form stable covalent bonds. This allows for the site-specific introduction of the isoindoline moiety into proteins, peptides, and other biomolecules. The isoindoline core itself possesses intrinsic fluorescence, making it a valuable tool for fluorescent labeling and imaging applications in biological research and drug development. Furthermore, the isoindoline structure can be further modified, opening avenues for the development of bioconjugates with tailored properties.
These application notes provide detailed protocols for the functionalization of proteins with this compound, methods for characterizing the resulting conjugates, and an overview of its potential applications.
Principle of Reaction
The primary reaction mechanism for the functionalization of biomolecules with this compound is the alkylation of nucleophilic residues. The most reactive nucleophile on the surface of proteins under physiological conditions is the thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.
While cysteine is the primary target, other nucleophilic amino acid side chains such as lysine, histidine, and methionine may also react, particularly at higher pH values or with prolonged reaction times. Therefore, controlling the reaction conditions is crucial to achieve selective labeling of cysteine residues.
Applications
The functionalization of biomolecules with this compound enables a range of applications in research and drug development:
-
Fluorescent Labeling: The inherent fluorescence of the isoindoline core allows for the direct visualization and tracking of labeled biomolecules in cells and tissues using fluorescence microscopy and other imaging techniques.
-
Protein-Protein Interaction Studies: By labeling a protein of interest, its interaction with other proteins can be monitored through techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) if a suitable partner fluorophore is present.
-
Drug Delivery and Development: The isoindoline moiety can serve as a linker to attach therapeutic agents or targeting ligands to biomolecules, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Proteomics and Biomarker Discovery: Labeled proteins can be enriched and identified using mass spectrometry, aiding in the discovery of new biomarkers and the study of protein expression and function.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues with this compound.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal stoichiometry may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quenching the Reaction:
-
Add DTT to the reaction mixture to a final concentration of 10 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).
-
Assess the degree of labeling (see Protocol 2).
-
Store the labeled protein at -20°C or -80°C.
-
Protocol 2: Determination of the Degree of Labeling
The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
Materials:
-
Labeled protein solution
-
Unlabeled protein solution (for reference)
-
UV-Vis spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280, labeled) and at the maximum absorbance wavelength of the isoindoline label (Amax, label). The absorbance maximum for isoindoline is typically in the UV range, and a full spectrum scan is recommended to determine the precise λmax for the conjugate. For this example, we will assume a hypothetical λmax of 310 nm.
-
Measure the absorbance of the unlabeled protein at 280 nm (A280, unlabeled) at the same concentration.
-
-
Calculations:
-
Molar Extinction Coefficients (ε):
-
Protein at 280 nm (εprotein, 280): This value is specific to the protein and can be calculated based on its amino acid sequence.
-
Isoindoline label at λmax (εlabel, max): This needs to be determined experimentally for this compound.
-
Isoindoline label at 280 nm (εlabel, 280): This also needs to be determined.
-
-
Correction Factor (CF):
-
CF = εlabel, 280 / εlabel, max
-
-
Corrected Protein Absorbance:
-
Aprotein, 280 (corrected) = A280, labeled - (Amax, label × CF)
-
-
Molar Concentration of Protein:
-
[Protein] = Aprotein, 280 (corrected) / εprotein, 280
-
-
Molar Concentration of Label:
-
[Label] = Amax, label / εlabel, max
-
-
Degree of Labeling (DOL):
-
DOL = [Label] / [Protein]
-
-
Protocol 3: Characterization of Labeled Protein by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification and determine the site of labeling.
Procedure:
-
Sample Preparation:
-
The purified labeled protein can be analyzed directly by intact mass analysis (e.g., ESI-MS) or digested with a protease (e.g., trypsin) for peptide mapping (LC-MS/MS).
-
-
Intact Mass Analysis:
-
Desalt the protein sample.
-
Infuse the sample into an electrospray ionization mass spectrometer.
-
The mass of the labeled protein will be increased by the mass of the 5-isoindolinemethyl group (C9H10N, molecular weight ≈ 132.18 Da) for each modification.
-
-
Peptide Mapping (LC-MS/MS):
-
Denature, reduce, and alkylate (with a different alkylating agent like iodoacetamide to cap any remaining free cysteines) the labeled protein.
-
Digest the protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the 5-isoindolinemethyl group on cysteine and other potential nucleophilic residues. This will identify the specific amino acid(s) that have been labeled.
-
Data Presentation
Table 1: Reaction Parameters for Protein Labeling
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagent Stoichiometry | 10 - 20-fold molar excess | May need optimization for different proteins. |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | A slightly basic pH favors the deprotonation of cysteine thiols, increasing their nucleophilicity. |
| Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for sensitive proteins, but may require longer reaction times. |
| Incubation Time | 2 hours | Can be extended (e.g., overnight at 4°C) to improve labeling efficiency. |
| Quenching Agent | 10 mM DTT | Effectively stops the reaction by consuming excess reagent. |
Table 2: Hypothetical Spectroscopic Data for DOL Calculation
| Parameter | Value |
| A280, labeled | 1.2 |
| Amax, label (310 nm) | 0.4 |
| εprotein, 280 | 50,000 M-1cm-1 |
| εlabel, max | 5,000 M-1cm-1 |
| Correction Factor (CF) | 0.3 |
| Calculated [Protein] | 21.6 µM |
| Calculated [Label] | 80 µM |
| Calculated DOL | 3.7 |
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction mechanism for cysteine alkylation.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of this compound.
-
Increase the reaction time or temperature.
-
Ensure complete reduction of disulfide bonds if necessary.
-
Confirm the accessibility of cysteine residues on the protein surface.
-
Optimize the reaction pH (a slightly higher pH, e.g., 8.0-8.5, can increase the nucleophilicity of the thiol, but may also increase off-target reactions).
-
-
Protein Precipitation:
-
The protein may be sensitive to the reagent or DMSO. Reduce the concentration of DMSO or the molar excess of the labeling reagent.
-
Perform the reaction at a lower temperature (4°C).
-
-
Non-specific Labeling:
-
Decrease the reaction pH to favor cysteine labeling over other nucleophilic residues.
-
Reduce the reaction time or the molar excess of the reagent.
-
Conclusion
This compound is a promising reagent for the functionalization of biomolecules, offering a straightforward method for introducing an isoindoline moiety with fluorescent properties. The protocols provided herein serve as a starting point for researchers to label their biomolecules of interest. Optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired labeling efficiency and specificity. The ability to fluorescently tag proteins and other biomolecules with this reagent opens up numerous possibilities for studying biological processes and developing novel therapeutics.
Application Notes & Protocols: Synthesis of Isoindoline-Based PIM Kinase Inhibitors Using 5-(Bromomethyl)isoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isoindoline-based drug candidates, specifically focusing on the utilization of 5-(bromomethyl)isoindoline hydrochloride as a key starting material in the development of potent PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis, making them significant targets in oncology.
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The functionalization of this scaffold allows for the exploration of diverse chemical space to develop novel therapeutic agents. This compound serves as a versatile building block, enabling the introduction of various functionalities at the 5-position of the isoindoline ring system through nucleophilic substitution reactions. This application note focuses on its use in the synthesis of PIM kinase inhibitors, a class of drugs with significant potential in cancer therapy.[2]
PIM kinases (PIM-1, PIM-2, and PIM-3) are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they contribute to tumor progression and resistance to chemotherapy.[3] Inhibition of PIM kinases has emerged as a promising strategy for the development of novel anticancer agents.
Synthetic Approach
The primary synthetic strategy involves the N-alkylation of a suitable amine-containing pharmacophore with this compound or its protected derivatives. This reaction forms a key carbon-nitrogen bond, linking the isoindoline core to the functional moiety responsible for PIM kinase inhibition. A common amine-containing core used for this purpose is a substituted pyrazole.
A representative synthetic workflow for the preparation of an isoindoline-based PIM kinase inhibitor is outlined below. This workflow starts with the protection of the isoindoline nitrogen, followed by the bromination of the 5-methyl group, and subsequent reaction with an aminopyrazole derivative.
Synthetic workflow for an isoindoline-based PIM kinase inhibitor.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the preparation of isoindoline-based PIM kinase inhibitors.
Protocol 1: Synthesis of tert-Butyl this compound-2-carboxylate
This protocol describes the preparation of the key intermediate, a protected form of this compound.
Materials:
-
tert-Butyl 5-methylisoindoline-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 5-methylisoindoline-2-carboxylate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford tert-butyl this compound-2-carboxylate.
Protocol 2: Synthesis of tert-Butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate
This protocol details the N-alkylation reaction to couple the isoindoline intermediate with the pyrazole moiety.
Materials:
-
tert-Butyl this compound-2-carboxylate
-
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of tert-butyl this compound-2-carboxylate in DMF, add 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and DIEA.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield tert-butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate.
Protocol 3: Deprotection to Yield the Final PIM Kinase Inhibitor
This final step removes the Boc protecting group to yield the active inhibitor.
Materials:
-
tert-Butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate in dichloromethane.
-
Add 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline as a solid.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps.
| Step | Starting Material | Product | Yield (%) |
| 1. Boc Protection | 5-Methylisoindoline | tert-Butyl 5-methylisoindoline-2-carboxylate | >95 |
| 2. Bromination | tert-Butyl 5-methylisoindoline-2-carboxylate | tert-Butyl this compound-2-carboxylate | 60-70 |
| 3. N-Alkylation | tert-Butyl this compound-2-carboxylate | tert-Butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate | 50-60 |
| 4. Deprotection | tert-Butyl 5-(((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline-2-carboxylate | 5-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)amino)methyl)isoindoline (HCl salt) | >90 |
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of many signaling pathways that are frequently hyperactivated in cancer, such as the JAK/STAT and PI3K/AKT pathways. Upon activation, PIM kinases phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis, thereby promoting cell survival and proliferation.
PIM kinase signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of isoindoline-based drug candidates. The protocols outlined in this document provide a robust framework for the development of potent PIM kinase inhibitors. The straightforward N-alkylation chemistry allows for the efficient generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, facilitating the discovery of novel and effective cancer therapeutics. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes and Protocols for 5-(Bromomethyl)isoindoline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)isoindoline is a versatile bifunctional molecule that presents significant potential in the field of solid-phase peptide synthesis (SPPS). Its unique structure, featuring a reactive bromomethyl group and a secondary amine within a rigid isoindoline scaffold, allows for its application as a novel linker for anchoring peptides to a solid support or for the on-resin modification and cyclization of peptides. These applications open avenues for the synthesis of complex peptide architectures, including cyclic peptides and peptide conjugates, which are of great interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in SPPS. The protocols are based on established principles of peptide chemistry and analogous reactions reported in the literature.
Applications of this compound in SPPS
There are two primary applications for this compound in the context of solid-phase peptide synthesis:
-
As a Cleavable Linker: this compound can be immobilized on a solid support to create a novel linker system. The peptide chain is then assembled on this linker. The choice of cleavage conditions will determine the C-terminal functionality of the released peptide.
-
For On-Resin Peptide Modification and Cyclization: The bromomethyl group of this compound can be used to alkylate nucleophilic side chains of amino acids (e.g., Cysteine, Lysine, Histidine) while the peptide is still attached to the resin. This can be employed to introduce the isoindoline moiety as a specific label or to induce peptide cyclization.
Application 1: this compound as a Cleavable Linker
In this application, the isoindoline nitrogen is first protected and then the molecule is attached to a hydroxyl-functionalized resin (e.g., Wang resin) via an ether linkage. Following deprotection of the isoindoline nitrogen, the first amino acid can be coupled, and peptide synthesis can proceed using standard Fmoc/tBu chemistry.
Workflow for Linker Attachment and Peptide Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-(Bromomethyl)isoindoline Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 5-(Bromomethyl)isoindoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nucleophilic substitution reactions performed with this compound?
A1: this compound is a versatile electrophile primarily used for the alkylation of a wide range of nucleophiles. The most common substitution reactions involve:
-
N-Alkylation: Reaction with primary and secondary amines to form the corresponding N-substituted 5-(aminomethyl)isoindolines.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with phenols to yield 5-((phenoxymethyl)isoindoline) ethers.[1][2][3][4][5]
-
S-Alkylation: Reaction with thiols to produce 5-((thio)methyl)isoindoline derivatives.
Q2: What are the key factors influencing the yield of these substitution reactions?
A2: Several factors can significantly impact the reaction yield:
-
Nature of the Nucleophile: The inherent reactivity of the amine, phenol, or thiol. More nucleophilic species will generally react faster and more completely.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products.
-
Choice of Base: The base is crucial for deprotonating the nucleophile (especially for phenols and thiols) and neutralizing the HBr byproduct. The strength and steric hindrance of the base can affect the reaction outcome.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and the rate of the SN2 reaction.[6][7][8][9][10]
-
Concentration of Reactants: The molar ratio of the nucleophile and base to the electrophile can be critical in driving the reaction to completion and minimizing side reactions.
Q3: What are common side reactions observed during substitutions with this compound?
A3: Common side reactions that can lower the yield of the desired product include:
-
Overalkylation: In the case of primary amines, dialkylation can occur where two molecules of this compound react with the same nitrogen atom.
-
Quaternization: With tertiary amines or if the product of a secondary amine alkylation is particularly reactive, a quaternary ammonium salt can form.
-
Elimination Reactions: Although less common with benzylic halides, under strongly basic conditions and with sterically hindered nucleophiles, elimination to form a reactive intermediate could be a minor pathway.
-
Decomposition of the Starting Material: this compound may be sensitive to prolonged exposure to strong bases or high temperatures.
Troubleshooting Guides
Low or No Product Formation
If you are observing low or no formation of your desired substituted isoindoline, consider the following troubleshooting steps.
Troubleshooting Low Yield in this compound Substitutions
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Activated Nucleophile | - For phenols and thiols, ensure at least one equivalent of a suitable base (e.g., K2CO3, Cs2CO3, NaH) is used to generate the more nucleophilic phenoxide or thiolate. - For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base to deprotonate the amine or using a more forcing solvent (e.g., DMF, DMSO). | The SN2 reaction rate is dependent on the nucleophilicity of the attacking species.[6] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. | Many substitution reactions require thermal energy to overcome the activation barrier. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are known to accelerate SN2 reactions.[6][7][8] | Polar aprotic solvents solvate the cation of the base, leaving the anionic nucleophile more "naked" and reactive.[7][8] |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen with small-scale reactions may be necessary. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Degradation of this compound | - Add the base to the nucleophile first, and then add the this compound solution dropwise at a controlled temperature. | This minimizes the exposure of the electrophile to potentially harsh basic conditions. |
Logical Workflow for Troubleshooting Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. francis-press.com [francis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of 5-(Bromomethyl)isoindoline Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-(Bromomethyl)isoindoline conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of solution. What are the potential causes?
Precipitation of your conjugate can be attributed to several factors, including:
-
Poor intrinsic solubility: The inherent chemical properties of the conjugate may lead to low solubility in aqueous solutions.
-
Suboptimal pH: The pH of the solution can significantly impact the ionization state of your conjugate, affecting its solubility.[1][2][3] Many compounds are more soluble when ionized.
-
Incorrect solvent system: The polarity and nature of the solvent may not be suitable for your specific conjugate.[1]
-
High concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent.
-
Temperature fluctuations: Changes in temperature can affect solubility, with many compounds being more soluble at higher temperatures.[1]
-
Aggregation: The conjugate molecules may be self-associating and aggregating, leading to precipitation.[4]
Q2: How can I improve the aqueous solubility of my conjugate?
Several strategies can be employed to enhance the solubility of your this compound conjugate:
-
pH Adjustment: Modifying the pH of the solution to ionize the conjugate can significantly increase its solubility.[2][3]
-
Use of Co-solvents: Introducing organic co-solvents like DMSO, DMF, or ethanol can help solubilize hydrophobic conjugates.[5]
-
Addition of Surfactants: Surfactants can form micelles around the conjugate, increasing its apparent solubility in aqueous media.[6]
-
Chemical Modification: Introducing polar functional groups or using hydrophilic linkers during the conjugation process can improve the overall solubility of the final product.[1][4]
-
Particle Size Reduction: Techniques like sonication or micronization can increase the surface area of the conjugate, leading to faster dissolution.[5][7]
Q3: What are some recommended starting solvents for dissolving this compound conjugates?
For initial solubilization, it is recommended to start with a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once the conjugate is dissolved in a minimal amount of the organic solvent, the aqueous buffer can be added dropwise while vortexing to reach the desired final concentration.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound conjugates.
| Issue | Possible Cause | Recommended Action |
| Precipitate forms immediately upon adding aqueous buffer. | The conjugate has very low aqueous solubility. The chosen solvent system is inappropriate. | 1. Increase the proportion of organic co-solvent (e.g., DMSO, DMF). 2. Test a different co-solvent. 3. Consider using a surfactant. 4. Evaluate the pH of the aqueous buffer. |
| Solution is cloudy or hazy. | The conjugate is not fully dissolved or is forming fine aggregates. | 1. Gently warm the solution (if the conjugate is thermally stable). 2. Sonicate the solution for a short period. 3. Filter the solution through a 0.22 µm filter to remove undissolved particles. |
| Precipitate forms over time or upon storage. | The conjugate is unstable in the current formulation, leading to aggregation or degradation. The solution may be supersaturated. | 1. Optimize the storage buffer, considering pH and the addition of stabilizers. 2. Store at a lower temperature (e.g., 4°C or -20°C). 3. Prepare fresh solutions before each experiment. 4. Lower the final concentration of the conjugate. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable effective concentrations of the conjugate. | 1. Ensure the conjugate is fully dissolved before use. 2. Include a solubility check (e.g., visual inspection, light scattering) as part of the experimental protocol. 3. Consider reformulating the conjugate to improve its solubility and stability. |
Experimental Protocols
Protocol 1: pH Profile of Conjugate Solubility
This protocol aims to determine the optimal pH for maximizing the solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)
-
DMSO or other suitable organic solvent
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a concentrated stock solution of the conjugate in 100% DMSO.
-
In separate microcentrifuge tubes, add a small, fixed volume of the conjugate stock solution.
-
To each tube, add a different pH buffer to reach a consistent final conjugate concentration.
-
Vortex each tube thoroughly.
-
Incubate the tubes at room temperature for 1 hour.
-
Visually inspect each tube for precipitation.
-
Quantify the amount of soluble conjugate by measuring the absorbance of the supernatant after centrifugation or by measuring turbidity using a nephelometer.
Protocol 2: Co-solvent Solubility Screen
This protocol is designed to identify an effective co-solvent for solubilizing the conjugate.
Materials:
-
This compound conjugate
-
A panel of water-miscible organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Dispense a small, pre-weighed amount of the conjugate into separate vials.
-
Add an increasing volume of each organic solvent to a different vial until the conjugate is fully dissolved to determine its solubility in the pure solvent.
-
Prepare stock solutions of the conjugate in each of the promising organic solvents.
-
Perform a serial dilution of each stock solution with the aqueous buffer.
-
Observe the concentration at which precipitation occurs for each co-solvent system.
Visualizing Experimental Workflows
Caption: Workflow for screening pH and co-solvents to optimize conjugate solubility.
Caption: Decision tree for troubleshooting common solubility problems.
References
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: 5-(Bromomethyl)isoindoline Labeling Experiments
Welcome to the technical support center for 5-(Bromomethyl)isoindoline labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for labeling primary amine-containing molecules such as proteins, peptides, and antibodies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during labeling experiments with this compound.
Q1: My labeling reaction is showing low or no efficiency. What are the possible causes and solutions?
A1: Low or no labeling efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Reagent Activity:
-
Problem: this compound is susceptible to hydrolysis, especially when exposed to moisture. Improper storage can lead to reagent degradation.
-
Solution: Store the reagent in a desiccator at the recommended temperature. Always use fresh, anhydrous solvent (e.g., DMSO or DMF) to prepare the stock solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Suboptimal Reaction pH:
-
Problem: The reaction between this compound and a primary amine is a nucleophilic substitution. The amine needs to be in its deprotonated, nucleophilic state for the reaction to proceed efficiently. A low pH will protonate the amine, reducing its nucleophilicity.
-
Solution: Ensure the reaction buffer has a pH between 8.0 and 9.0. Bicarbonate or borate buffers are suitable choices. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the labeling reagent.
-
-
Insufficient Molar Excess of Labeling Reagent:
-
Problem: An insufficient amount of the labeling reagent will result in incomplete labeling of the target molecule.
-
Solution: Optimize the molar excess of this compound. A good starting point is a 10- to 20-fold molar excess over the protein. This may need to be adjusted depending on the concentration and reactivity of your target molecule.
-
-
Presence of Competing Nucleophiles:
-
Problem: Other nucleophilic species in the reaction mixture, such as Tris buffer or azide, can react with this compound, reducing the amount available to label your target.
-
Solution: Use a non-nucleophilic buffer like PBS (phosphate-buffered saline), bicarbonate, or borate buffer. Ensure your protein sample is free of any extraneous nucleophilic contaminants by performing a buffer exchange (e.g., dialysis or desalting column) before starting the labeling reaction.
-
Q2: I am observing precipitation of my protein during the labeling reaction. How can I prevent this?
A2: Protein precipitation during labeling can be caused by the addition of the organic solvent used to dissolve the labeling reagent or by the modification of the protein itself, which can alter its solubility.
-
Solvent-Induced Precipitation:
-
Problem: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
Solution: Prepare a concentrated stock solution of the labeling reagent to minimize the volume of organic solvent added to the reaction. Add the reagent dropwise to the protein solution while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the solvent.
-
-
Modification-Induced Precipitation:
-
Problem: The isoindoline moiety is relatively hydrophobic. Attaching multiple labels to the protein surface can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Solution: Reduce the molar excess of the labeling reagent to decrease the degree of labeling. You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potentially reduce aggregation. Including a non-ionic detergent like Tween-20 at a low concentration (0.01-0.1%) in the reaction buffer can also help to maintain protein solubility.
-
Q3: How can I remove the unreacted this compound and its hydrolysis byproducts after the labeling reaction?
A3: It is crucial to remove unreacted labeling reagent and byproducts as they can interfere with downstream applications. Several methods can be employed for this purpose:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from small molecules. Use a desalting column with an appropriate molecular weight cutoff for your protein.
-
Dialysis: Dialysis against a suitable buffer is another effective method. Use a dialysis membrane with a molecular weight cutoff that will retain your protein while allowing the small molecules to diffuse out. Perform several buffer changes to ensure complete removal.
-
Tangential Flow Filtration (TFF): For larger sample volumes, TFF can be an efficient method for buffer exchange and removal of small molecules.
Q4: How can I determine the degree of labeling (DOL) of my protein?
A4: The degree of labeling refers to the average number of label molecules conjugated to each protein molecule. It can be determined using spectrophotometry or mass spectrometry.
-
Spectrophotometry:
-
Measure the absorbance of the labeled protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the isoindoline label (if it has a distinct absorbance peak).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The DOL is the molar ratio of the label to the protein.
-
-
Mass Spectrometry:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the unlabeled and labeled protein.
-
Calculation: The difference in mass will correspond to the number of attached labels. The mass of a this compound molecule that has reacted with an amine (and lost the bromine) is approximately 196.25 Da. By dividing the mass shift by this value, you can determine the average number of labels per protein.
-
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in a suitable amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Protein Solution:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Slowly add the calculated volume of the labeling reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterize the Labeled Protein:
-
Determine the protein concentration and the degree of labeling.
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Data Presentation
| Parameter | Recommended Range | Notes |
| Reaction pH | 8.0 - 9.0 | Higher pH increases the nucleophilicity of primary amines but also increases the rate of hydrolysis of the bromomethyl group. |
| Molar Excess of Label | 10 - 40 fold | The optimal ratio depends on the protein and the desired degree of labeling. Start with a 20-fold excess. |
| Reaction Time | 1 - 4 hours at RT | Longer incubation times may be necessary at lower temperatures (e.g., overnight at 4°C). |
| Reaction Temperature | 4°C to 25°C (RT) | Lower temperatures can help to minimize protein degradation and aggregation. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the labeling reaction over hydrolysis of the reagent. |
Visualizations
Caption: A typical experimental workflow for protein labeling with this compound.
Caption: A logical flowchart for troubleshooting common issues in labeling experiments.
Technical Support Center: 5-(Bromomethyl)isoindoline Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the reaction kinetics of 5-(Bromomethyl)isoindoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, particularly concerning the influence of pH.
Issue 1: Reaction Failure or Low Yield
| Potential Cause | Recommended Solution |
| Incorrect pH: The reaction medium may be too acidic or neutral, slowing down the reaction rate, especially if a nucleophile is intended to be deprotonated for the reaction to proceed. | Ensure the pH of the reaction mixture is appropriate for the specific nucleophile and reaction type. For many nucleophilic substitutions, a basic pH is required to deprotonate the nucleophile. |
| Degradation of this compound: The compound can be susceptible to hydrolysis, especially at neutral to high pH. | Use anhydrous solvents and reagents to minimize hydrolysis. If an aqueous system is necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis. |
| Poor Nucleophile: The chosen nucleophile may not be strong enough to react efficiently under the given conditions. | Select a more potent nucleophile or adjust the pH to increase its nucleophilicity. |
| Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis: In aqueous solutions, this compound can hydrolyze to form 5-(Hydroxymethyl)isoindoline, particularly at neutral and alkaline pH. | Minimize water content in the reaction. If water is a necessary component of the solvent system, consider using a buffered solution to maintain a stable pH. |
| Elimination Reactions: At high pH and elevated temperatures, elimination reactions can compete with substitution, leading to the formation of undesired byproducts. | Optimize the reaction conditions by lowering the temperature and using a less hindered base if a basic environment is required. |
| Reaction with Buffer Components: Some buffer species can act as nucleophiles and react with this compound. | Choose a non-nucleophilic buffer system appropriate for the desired pH range. |
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the reaction kinetics of this compound?
The reaction kinetics of this compound are significantly influenced by pH. As a benzylic bromide, it can undergo nucleophilic substitution through both SN1 and SN2 mechanisms.
-
Acidic to Neutral pH (pH < 7): At lower pH values, the hydrolysis of this compound is generally slow. The reaction is likely to proceed via an SN1 mechanism, where the rate-determining step is the formation of a stable benzylic carbocation. The reaction rate in this range is largely independent of the concentration of nucleophiles.
-
Alkaline pH (pH > 7): In basic conditions, the reaction rate with nucleophiles increases. This is due to two main factors: the increased concentration of hydroxide ions, which are potent nucleophiles, and the deprotonation of other nucleophiles, enhancing their reactivity. At very high pH, the SN2 pathway is expected to dominate.[1]
Q2: What is the expected dominant reaction mechanism at different pH values?
-
pH < 7: The SN1 mechanism is more likely, involving the formation of a resonance-stabilized benzylic carbocation. The rate is primarily dependent on the concentration of this compound.
-
pH > 7: The SN2 mechanism becomes more prominent. The rate is dependent on the concentrations of both this compound and the nucleophile (e.g., hydroxide ions or another added nucleophile).
Q3: What is the stability of this compound at various pH levels?
This compound is susceptible to hydrolysis, and its stability decreases as the pH increases.
-
Acidic pH: Relatively stable.
-
Neutral pH: Slow hydrolysis occurs.
-
Alkaline pH: The rate of hydrolysis increases significantly due to the higher concentration of hydroxide ions acting as nucleophiles.
For storage, it is recommended to keep the compound in a dry, inert atmosphere.[2]
Q4: How can I monitor the reaction progress?
The progress of the reaction can be monitored by techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the starting material and the appearance of the product.
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the changes in the chemical shifts of the protons adjacent to the bromine atom and the newly formed bond.
Quantitative Data Summary
The following tables provide illustrative data on the expected impact of pH on the reaction kinetics of this compound. Note: This data is hypothetical and intended to demonstrate general trends based on the reactivity of similar benzylic halides. Actual experimental results may vary.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (kobs) for Hydrolysis of this compound at 25°C
| pH | kobs (s-1) | Predominant Mechanism |
| 3.0 | 1.0 x 10-7 | SN1 |
| 5.0 | 1.1 x 10-7 | SN1 |
| 7.0 | 1.5 x 10-7 | SN1 / SN2 |
| 9.0 | 1.0 x 10-6 | SN2 |
| 11.0 | 1.0 x 10-5 | SN2 |
| 13.0 | 1.0 x 10-4 | SN2 |
Table 2: Product Distribution in the Reaction of this compound with a Generic Nucleophile (Nu-) at Different pH Values
| pH | Substitution Product (%) | Hydrolysis Product (%) |
| 4.0 | 95 | 5 |
| 7.0 | 80 | 20 |
| 10.0 | 60 | 40 |
| 12.0 | 40 | 60 |
Experimental Protocols
Protocol: Determination of Hydrolysis Rate as a Function of pH
This protocol outlines a general method for studying the kinetics of hydrolysis of this compound at different pH values using UV-Vis spectroscopy.
1. Materials:
-
This compound
-
Buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 3, 5, 7, 9, 11)
-
Acetonitrile (ACN) or other suitable organic solvent
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Set the UV-Vis spectrophotometer to a wavelength where the starting material or product has a distinct absorbance.
-
Equilibrate the buffer solution of a specific pH in a quartz cuvette to the desired temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette containing the buffer solution. Ensure rapid mixing.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
Repeat the experiment for each pH value.
3. Data Analysis:
-
Plot absorbance versus time for each pH.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Calculate the pseudo-first-order rate constant (kobs) for each pH.
-
Plot log(kobs) versus pH to visualize the pH-rate profile.
Visualizations
Reaction Pathways
Caption: Proposed SN1 and SN2 reaction pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying reaction kinetics.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low product yield in reactions.
References
Technical Support Center: Catalyst Selection for 5-(Bromomethyl)isoindoline Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for cross-coupling reactions involving 5-(Bromomethyl)isoindoline.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of a benzylic bromide like this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For benzylic bromides, ligands that promote rapid oxidative addition and prevent β-hydride elimination are preferred.
-
Recommendation: Screen a variety of palladium sources and ligands. Buchwald ligands such as JohnPhos and SPhos are often effective for challenging substrates.[1] Consider using pre-catalysts like XPhos Pd G3 for improved stability and activity.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to substrate decomposition or catalyst deactivation.
-
Recommendation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[1] Stronger bases like sodium tert-butoxide (NaOtBu) can sometimes be effective but may also promote side reactions.
-
-
Solvent Choice: The solvent can significantly influence reaction rates and catalyst stability.
-
Recommendation: Aprotic polar solvents like DMF or dioxane are commonly used.[1] Sometimes, the addition of water as a co-solvent can be beneficial.
-
-
Reaction Temperature: Benzylic bromides can be thermally sensitive.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave heating can sometimes improve yields and reduce reaction times.[1]
-
-
Reagent Quality: Ensure the purity of your this compound, boronic acid, catalyst, ligand, base, and solvent. Impurities can poison the catalyst.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of homocoupling and/or decomposition of my this compound starting material in my cross-coupling reaction. What can I do to minimize these side reactions?
Answer:
The formation of side products is a common challenge, particularly with reactive substrates like benzylic bromides.
-
Homocoupling of Boronic Acid: This often occurs due to the presence of oxygen.
-
Solution: Thoroughly degas your reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Decomposition of this compound: This can be caused by a strong base or high temperatures. The benzylic bromide is susceptible to elimination or reduction.
-
Solution:
-
Use a milder base (e.g., K₂CO₃ instead of NaOtBu).
-
Lower the reaction temperature.
-
Choose a ligand that promotes faster cross-coupling, thereby outcompeting the decomposition pathways. Bulky, electron-rich phosphine ligands are often a good choice.
-
-
-
β-Hydride Elimination: While less common with aryl partners, it can be a concern with certain organometallic reagents.
-
Solution: Employ ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands like Xantphos can sometimes suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp³) bonds with aryl or vinyl boronic acids. It is a versatile and widely used method.[1]
-
Buchwald-Hartwig Amination: Used for the formation of C-N bonds by coupling with primary or secondary amines.[2]
-
Sonogashira Coupling: Suitable for forming C(sp)-C(sp³) bonds with terminal alkynes.[3]
-
Heck Reaction: Can be used to couple with alkenes to form C(sp²)-C(sp³) bonds.[4][5][6]
Q2: How do I choose the right palladium catalyst and ligand?
A2: Catalyst and ligand selection is crucial and often requires screening. For benzylic bromides like this compound, consider the following:
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts. Pre-formed catalysts (e.g., Pd(PPh₃)₄ or palladacycles) can also be effective.
-
Ligands:
-
For Suzuki-Miyaura: Electron-rich, bulky monophosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos, JohnPhos) are often successful as they promote the oxidative addition step.[1]
-
For Buchwald-Hartwig: Bidentate phosphine ligands such as BINAP or Josiphos are frequently used.
-
For Sonogashira and Heck: Triphenylphosphine (PPh₃) is a common starting point, but more specialized ligands may be required for challenging substrates.
-
Q3: What is the optimal base and solvent for these reactions?
A3: The optimal base and solvent are interdependent and substrate-specific.
-
Bases:
-
Suzuki-Miyaura: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Buchwald-Hartwig: NaOtBu, LiHMDS, K₃PO₄.
-
Sonogashira: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often in conjunction with a copper(I) co-catalyst.
-
Heck: Triethylamine (TEA) or an inorganic base like NaOAc or K₂CO₃.
-
-
Solvents:
-
Commonly used solvents include toluene, dioxane, THF, and DMF. For Suzuki reactions, a mixture of an organic solvent and water is often employed.
-
Q4: My reaction is not going to completion. What should I try?
A4: If your reaction stalls, consider the following:
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol% can sometimes drive the reaction to completion.
-
Change Ligand: The initial ligand may not be optimal. Screening different ligands is often the most effective strategy.
-
Increase Temperature: If the starting material is stable at higher temperatures, a moderate increase in temperature can improve the reaction rate.
-
Check for Inhibitors: Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur-containing compounds.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 (MW) | 0.33 | 85 | [1] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 12 | ~10 | [1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 2 | Good | [7] |
Table 2: Buchwald-Hartwig Amination with Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | - | 40-51 | [2] |
| Pd₂(dba)₃ | XantPhos | DBU | MeCN/PhMe | 140 | 1 | - | [8] |
Table 3: Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT | - | - | [3] |
Table 4: Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | - | NaHCO₃ | DMSO | 140 | 24 | 46-76 | [9] |
| Pd(OAc)₂ (0.5) | Oxazoline | K₂CO₃ | DMA | 140 | 40 | 54-88 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound:
To a reaction vessel charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and ligand (e.g., JohnPhos, 0.10 mmol). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous, degassed solvent (e.g., DMF, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 20 minutes) or until completion is observed by TLC or LC-MS. Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide:
In a glovebox, an oven-dried resealable Schlenk tube is charged with the palladium precatalyst, ligand, and sodium tert-butoxide. The tube is sealed, removed from the glovebox, and connected to a manifold. The aryl bromide and amine are then added, followed by the solvent (e.g., toluene). The reaction mixture is stirred at the desired temperature until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Catalyst selection guide based on desired bond formation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
overcoming steric hindrance in 5-(Bromomethyl)isoindoline reactions
Technical Support Center: 5-(Bromomethyl)isoindoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on overcoming potential steric hindrance and other reactivity challenges in common synthetic applications.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question: My nucleophilic substitution reaction with this compound is showing low to no yield. What are the likely causes and how can I resolve this?
Answer:
Low yields in nucleophilic substitution reactions involving this compound can often be attributed to a combination of steric hindrance from the isoindoline ring, suboptimal reaction conditions, or degradation of the starting material. Here is a systematic approach to troubleshoot this issue:
-
Assess Reagent and Solvent Choice:
-
Nucleophile: Weak or bulky nucleophiles may struggle to access the benzylic carbon. If possible, consider using a smaller, more potent nucleophile.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the transition state of an S_N2 reaction without solvating the nucleophile excessively.
-
Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competition with your primary nucleophile. Stronger bases like sodium hydride (NaH) can also be effective if your nucleophile is stable under these conditions.
-
-
Optimize Reaction Temperature:
-
While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of impurities at higher temperatures.
-
-
Consider a Phase-Transfer Catalyst:
-
For reactions involving a salt of a nucleophile with limited solubility in organic solvents, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can significantly improve reaction rates by shuttling the nucleophile into the organic phase.
-
Caption: Step-by-step experimental workflow for N-alkylation.
Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous dimethylformamide (DMF, approx. 0.1 M solution).
-
Initial Mixing: Stir the resulting suspension at room temperature for 15-30 minutes to ensure adequate mixing.
-
Addition of Electrophile: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Technical Support Center: Scale-Up Synthesis of 5-(Bromomethyl)isoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-(Bromomethyl)isoindoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, which is typically prepared via benzylic bromination of 5-methylisoindoline or a suitable N-protected derivative.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient radical initiation. - Degradation of the product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; benzylic bromination is often initiated by heat or light. - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct stoichiometric amount. - Work up the reaction mixture promptly upon completion to minimize product degradation. |
| Formation of Dibromo- and/or Tribromo- byproducts | Over-bromination due to high local concentrations of bromine. | - Use N-Bromosuccinimide (NBS) as the brominating agent to maintain a low and steady concentration of bromine. - Add NBS portion-wise or as a slurry over time rather than all at once. - Consider using a continuous flow reactor to improve control over stoichiometry and reaction time. |
| Presence of Aromatic Bromination Byproducts | Reaction conditions favoring electrophilic aromatic substitution over radical benzylic bromination. | - Ensure the reaction is performed in a non-polar solvent (e.g., cyclohexane, carbon tetrachloride). - Avoid acidic conditions which can promote aromatic bromination. - Protect the isoindoline nitrogen (e.g., with a Boc group) to reduce the electron-donating nature of the aromatic ring. |
| Reaction Fails to Initiate or is Sluggish | - Insufficient energy for radical initiation. - Presence of radical inhibitors. - Deactivated starting material. | - If using photo-initiation, ensure the light source is of the appropriate wavelength and intensity. - For thermal initiation, ensure the temperature is sufficient to decompose the radical initiator. - Purify the starting material and solvent to remove any potential inhibitors (e.g., phenols, amines). |
| Thermal Runaway | The radical bromination reaction is exothermic and can accelerate uncontrollably at scale. | - Ensure adequate cooling and temperature monitoring of the reactor. - Control the rate of addition of the brominating agent or the energy input (light/heat). - For larger scale, consider a semi-batch or continuous flow process for better heat management. |
| Difficult Purification of the Final Product | - Co-elution of brominated byproducts. - Instability of the product on silica gel. - Product is an oil or difficult to crystallize. | - Optimize chromatography conditions (e.g., solvent system, gradient) to separate the desired product from impurities. - Consider alternative purification methods such as crystallization or distillation under reduced pressure. - Conversion to a salt (e.g., hydrochloride) may facilitate purification and handling by inducing crystallization. |
| Product Degradation Upon Storage | This compound is a reactive benzylic bromide and can be unstable. | - Store the purified product at low temperatures (-20°C) under an inert atmosphere (e.g., argon, nitrogen). - Avoid exposure to moisture and light. - If possible, convert the product to a more stable salt form for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the scale-up synthesis of this compound?
For scale-up, it is advisable to start from N-protected 5-methylisoindoline, such as N-Boc-5-methylisoindoline. The Boc protecting group deactivates the nitrogen, preventing side reactions at the nitrogen atom and reducing the propensity for aromatic bromination. It can be readily removed after the bromination step.
Q2: Which brominating agent is most suitable for the large-scale synthesis of this compound?
N-Bromosuccinimide (NBS) is the preferred brominating agent for large-scale benzylic brominations. It is a crystalline solid that is safer to handle than liquid bromine. More importantly, it generates bromine in situ at a low concentration, which helps to minimize over-bromination and other side reactions. Using a slight excess (e.g., 1.05-1.2 equivalents) of NBS is a common practice to drive the reaction to completion.
Q3: What are the best practices for radical initiation in a large-scale benzylic bromination?
Both thermal and photochemical initiation can be used.
-
Thermal Initiation: Azobisisobutyronitrile (AIBN) is often preferred over benzoyl peroxide as it is less prone to inducing side reactions. The reaction temperature should be chosen based on the half-life of the initiator.
-
Photochemical Initiation: This method can offer better control at lower temperatures. For scale-up, continuous flow photoreactors are highly effective as they ensure uniform irradiation of the reaction mixture.
Q4: How can I minimize the formation of the dibrominated byproduct?
The formation of 5-(dibromomethyl)isoindoline is a common issue. To minimize it:
-
Use no more than 1.05-1.1 equivalents of NBS.
-
Control the addition rate of NBS to maintain a low concentration of the brominating species.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
Continuous flow reactors can provide excellent control over reaction stoichiometry and residence time, significantly reducing over-bromination.
Q5: My product seems to be unstable during workup and purification. What can I do?
Benzylic bromides can be sensitive to hydrolysis and other nucleophilic attacks.
-
Use a non-aqueous workup if possible.
-
Minimize the time the product is in contact with protic or nucleophilic solvents.
-
If purification by chromatography is necessary, consider using a less acidic silica gel or deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Converting the freebase to its hydrochloride salt can improve stability and ease of handling.
Experimental Protocol: General Procedure for Benzylic Bromination of N-Boc-5-methylisoindoline
Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas is charged with N-Boc-5-methylisoindoline and a suitable solvent (e.g., cyclohexane or acetonitrile).
Reaction Execution:
-
The solution is stirred and brought to the desired reaction temperature (e.g., reflux).
-
A radical initiator (e.g., AIBN, ~0.05-0.1 equivalents) is added.
-
N-Bromosuccinimide (NBS, ~1.05 equivalents) is added portion-wise over a period of 1-2 hours. If using photochemical initiation, the light source is turned on after the addition of the initiator.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
Work-up and Purification:
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to yield N-Boc-5-(bromomethyl)isoindoline.
Quantitative Data Summary
The following table summarizes typical reaction parameters for benzylic bromination that can be adapted for the synthesis of this compound.
| Parameter | Condition A (Batch) | Condition B (Batch - Optimized) | Condition C (Continuous Flow) |
| Starting Material | N-Boc-5-methylisoindoline | N-Boc-5-methylisoindoline | N-Boc-5-methylisoindoline |
| Brominating Agent | NBS (1.5 eq) | NBS (1.05 eq) | NBS (1.05 eq) |
| Initiator | Benzoyl Peroxide (0.1 eq) | AIBN (0.05 eq) | Photochemical (e.g., 365 nm LED) |
| Solvent | Carbon Tetrachloride | Acetonitrile | Acetonitrile |
| Temperature | Reflux (77°C) | Reflux (82°C) | 40-60°C |
| Reaction Time | 4-6 hours | 2-3 hours | 5-15 minutes residence time |
| Typical Yield | 60-70% | 80-90% | >90% |
| Key Impurities | Dibromo-byproduct, Aromatic bromination | Low levels of Dibromo-byproduct | Minimal byproducts |
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis of this compound.
Validation & Comparative
Validating the Specificity of 5-(Bromomethyl)isoindoline-Based Probes: A Comparative Guide
In the dynamic fields of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Fluorescent probes serve as indispensable tools for visualizing and quantifying cellular components and processes. Among the various classes of probes, those based on a 5-(Bromomethyl)isoindoline scaffold represent a type of alkylating agent designed for covalent labeling of target biomolecules. The bromomethyl group is a reactive electrophile that readily forms a stable covalent bond with nucleophilic residues on proteins, primarily the thiol group of cysteine. This guide provides a comprehensive comparison of this compound-based probes with other common labeling technologies, focusing on the validation of their specificity through experimental data and detailed protocols.
Comparison of Protein Labeling Technologies
The selection of a labeling strategy depends on the specific application, the nature of the target protein, and the experimental conditions. Below is a comparison of key features of different protein labeling technologies.
| Feature | This compound Probes (Alkylating) | Maleimide-Based Probes (Thiol-Reactive) | N-hydroxysuccinimide (NHS) Ester Probes (Amine-Reactive) | Genetically Encoded Tags (e.g., HaloTag, SNAP-tag) |
| Target Residue | Cysteine (primarily), Histidine, Lysine | Cysteine | Lysine, N-terminus | Specific peptide tag |
| Bond Type | Covalent thioether or amine bond | Covalent thioether bond | Covalent amide bond | Covalent bond with specific ligand |
| Specificity | Moderate to High (depends on target accessibility and reactivity) | High for thiols | Low (reacts with all accessible amines) | Very High |
| "No-wash" Imaging | Possible with fluorogenic probes | Possible with fluorogenic probes | Difficult, high background | Ideal for no-wash imaging |
| Cell Permeability | Can be tuned by modifying the isoindoline scaffold | Generally cell-permeable | Often not cell-permeable | Tag is genetically expressed intracellularly; ligand permeability varies |
| Requirement for Genetic Modification | No | No | No | Yes |
Experimental Protocols for Specificity Validation
Validating the specificity of a new probe is crucial to ensure that the observed signal accurately reflects the intended target. Below are key experimental protocols to assess the specificity of a this compound-based probe.
In Vitro Labeling of Purified Proteins
Objective: To determine the labeling efficiency and specificity of the probe for a target protein versus a non-target protein.
Methodology:
-
Protein Preparation: Obtain purified target protein (e.g., a cysteine-containing enzyme) and a non-target control protein (e.g., Bovine Serum Albumin, BSA, which has a free cysteine but is a common blocking agent).
-
Probe Incubation: Incubate the target and non-target proteins with varying concentrations of the this compound-based probe (e.g., 0.1, 1, 10 µM) in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at 37°C.
-
SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins directly on the gel using a gel imager with the appropriate excitation and emission filters.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize the total protein in each lane.
-
Analysis: Compare the fluorescence intensity of the labeled target protein to the non-target protein. High specificity is indicated by strong fluorescence of the target protein and minimal fluorescence of the control protein.
Competitive Labeling Assay
Objective: To demonstrate that the probe labels the active site or a specific binding pocket of the target protein.
Methodology:
-
Pre-incubation with Inhibitor: Pre-incubate the target protein with an excess of a known inhibitor or ligand that binds to the active site for 30 minutes.
-
Probe Labeling: Add the this compound-based probe to the pre-incubated protein-inhibitor mixture and to a control sample without the inhibitor. Incubate for 1 hour at 37°C.
-
Analysis: Analyze the samples by SDS-PAGE and fluorescence imaging as described above.
-
Interpretation: A significant reduction in fluorescence intensity in the presence of the competitor indicates that the probe is binding to the specific site of interest.
Cellular Imaging and Co-localization
Objective: To verify that the probe labels the correct target within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express the target protein. Treat the cells with the this compound-based probe.
-
Co-staining: Fix and permeabilize the cells, then stain with an antibody specific to the target protein, followed by a secondary antibody conjugated to a different fluorophore.
-
Fluorescence Microscopy: Acquire images using a confocal microscope with separate channels for the probe and the antibody.
-
Co-localization Analysis: Merge the images and analyze the degree of overlap between the probe's signal and the antibody's signal. A high degree of co-localization supports the probe's specificity for the intended target.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for validating probe specificity.
Caption: Hypothetical signaling pathway.
By following these rigorous validation protocols and comparing the performance of this compound-based probes to established alternatives, researchers can confidently utilize these powerful tools to advance our understanding of complex biological systems.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Labeled with 5-(Bromomethyl)isoindoline and Alternative Reagents
In the field of quantitative proteomics, chemical labeling of peptides is a cornerstone for the accurate determination of protein abundance in complex biological samples. The choice of labeling reagent is critical and depends on the specific research question, the available instrumentation, and the desired depth of analysis. This guide provides a comparative overview of a potential cysteine-reactive labeling reagent, 5-(Bromomethyl)isoindoline, against two widely used alternatives: iodoacetamide for cysteine alkylation and Tandem Mass Tags (TMT) for amine-reactive isobaric labeling.
While this compound is not yet established as a routine labeling reagent in proteomics, its chemical structure suggests a high reactivity towards cysteine residues. The presence of a bromomethyl group makes it a potent alkylating agent, analogous to other bromo- and iodo-containing compounds used for cysteine modification. This guide will explore its hypothetical application and compare it with established methodologies, providing researchers with a framework for considering alternative labeling strategies.
Comparison of Labeling Chemistries
This compound (Theoretical)
The proposed mechanism for the reaction of this compound with a cysteine-containing peptide is a nucleophilic substitution reaction. The highly nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This reaction, often referred to as S-alkylation, would result in a specific mass modification of cysteine-containing peptides.
Iodoacetamide (IAM)
Iodoacetamide is a commonly used alkylating agent in proteomics that also reacts with cysteine residues via S-alkylation.[1][2] The reaction mechanism is very similar to that of this compound, with the thiol group of cysteine attacking the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a carbamidomethyl-cysteine.[3] While highly specific for cysteines at neutral to slightly alkaline pH, side reactions with other nucleophilic residues like methionine, lysine, and histidine can occur, particularly at higher pH and reagent concentrations.[4]
Tandem Mass Tags (TMT)
Tandem Mass Tags are a class of isobaric labeling reagents that react primarily with the N-terminus of peptides and the epsilon-amino group of lysine residues.[5][6] The labeling chemistry involves the reaction of an N-hydroxysuccinimide (NHS) ester on the TMT reagent with the primary amines on the peptide, forming a stable amide bond.[7][8] This results in the labeling of nearly all peptides in a sample, not just those containing a specific amino acid.
Experimental Protocols
Protocol 1: this compound Labeling of Peptides (Hypothetical)
This protocol is a hypothetical procedure based on standard cysteine alkylation methods. Optimization of reaction conditions such as pH, temperature, and reagent concentration would be necessary.
-
Protein Reduction: Reduce disulfide bonds in the protein sample by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylation/Labeling:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Protein Digestion: Proceed with standard enzymatic digestion of the labeled proteins (e.g., using trypsin).
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.
Protocol 2: Iodoacetamide Alkylation of Peptides
This is a standard protocol for the reduction and alkylation of cysteine residues in proteomics workflows.[9][10]
-
Protein Reduction: Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea). Add DTT to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.[9]
-
Alkylation:
-
Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.[9]
-
Protein Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and proceed with enzymatic digestion.
-
Sample Cleanup: Desalt the peptides using a C18 column before LC-MS/MS analysis.
Protocol 3: TMT Labeling of Peptides
This protocol outlines the general steps for isobaric labeling using TMT reagents.[12][13]
-
Protein Digestion: Proteins are first reduced, alkylated (typically with iodoacetamide to block cysteine residues), and then digested into peptides.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample to ensure equal amounts are used for labeling.
-
Labeling:
-
Quenching: Quench the reaction by adding hydroxylamine.[8][12]
-
Sample Pooling and Cleanup: Combine all labeled samples into a single mixture, and then desalt the pooled sample using a C18 column. The sample is often fractionated to increase proteome coverage.[6]
Data Presentation
Table 1: Comparison of Labeling Reagent Properties
| Feature | This compound (Theoretical) | Iodoacetamide (IAM) | Tandem Mass Tags (TMT) |
| Target Residue(s) | Cysteine | Cysteine | N-terminus, Lysine |
| Reaction Type | S-Alkylation | S-Alkylation | N-acylation |
| Monoisotopic Mass Shift | +146.047 Da | +57.021 Da | Varies by reagent (e.g., TMTpro™ is +304.207 Da) |
| Specificity | Potentially high for Cysteine | High for Cysteine, with some off-target effects[4] | High for primary amines |
| Labeling Efficiency | Unknown | Generally high (>99%)[7] | Generally high (>99%)[7] |
Table 2: Comparison of Mass Spectrometry Analysis and Data Output
| Feature | This compound | Iodoacetamide | Tandem Mass Tags (TMT) |
| Quantification Level | MS1 (Precursor Ion) | Not typically used for quantification | MS2/MS3 (Reporter Ions) |
| Multiplexing Capability | 1-plex (unless isotopically labeled versions are synthesized) | 1-plex (unless isotopically labeled versions are used) | Up to 18-plex |
| Type of Quantification | Relative quantification of cysteine-containing peptides | Not for quantification | Relative quantification of all labeled peptides |
| Instrumentation Requirement | Standard MS/MS | Standard MS/MS | MS/MS with high resolution and fragmentation capabilities (e.g., Orbitrap) |
Mandatory Visualization
Caption: Workflow for peptide analysis using this compound.
Caption: Workflow for quantitative proteomics using Tandem Mass Tags (TMT).
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 8. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 5-(Bromomethyl)isoindoline Derivatives and Their Parent Compounds: A Data-Driven Guide
This guide, therefore, serves as a framework for researchers and drug development professionals, outlining the necessary components for a thorough comparative analysis. It provides a template for data presentation, details on relevant experimental protocols, and the required visualizations to facilitate a direct comparison should the experimental data become available.
Quantitative Data Summary
A direct comparison of the biological activity between a 5-(Bromomethyl)isoindoline derivative and its parent compound would require quantitative data from the same experimental setup. An ideal data summary table would resemble the following:
| Compound ID | Structure | Target/Assay | IC₅₀ / EC₅₀ (µM) | Cell Line(s) | Reference |
| Parent-1 | Isoindoline | Cytotoxicity (MTT) | Data Not Available | e.g., MCF-7, A549 | - |
| Derivative-1A | This compound | Cytotoxicity (MTT) | Data Not Available | e.g., MCF-7, A549 | - |
| Parent-2 | 5-Methylisoindoline | Cytotoxicity (MTT) | Data Not Available | e.g., MCF-7, A549 | - |
| Derivative-2A | This compound | Cytotoxicity (MTT) | Data Not Available | e.g., MCF-7, A549 | - |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of a substance needed to inhibit a biological process by half.
-
EC₅₀ (Half-maximal effective concentration): Represents the concentration of a drug that gives a half-maximal response.
The absence of data in the table underscores the current lack of direct comparative studies in the public domain.
General Biological Activities of Isoindoline Derivatives
Research has shown that the isoindoline scaffold is a key component in a variety of biologically active molecules.[1][2][3] Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Many isoindoline derivatives, particularly those based on the isoindoline-1,3-dione (phthalimide) core, have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7] The mechanism of action can vary, with some compounds inducing apoptosis or necrosis in cancer cells.
-
Enzyme Inhibition: Certain isoindoline derivatives have been shown to inhibit specific enzymes, a mechanism that is crucial for the treatment of various diseases.
-
Analgesic and Anti-inflammatory Effects: Some isoindoline-1,3-dione derivatives have exhibited significant analgesic and anti-inflammatory properties.[1]
The introduction of a bromomethyl group at the 5-position of the isoindoline ring is expected to modulate the compound's biological activity. From a medicinal chemistry perspective, the bromomethyl group can act as a reactive handle, potentially allowing for covalent interactions with biological targets. This could lead to enhanced potency or a different pharmacological profile compared to the parent compound. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
To conduct a valid comparison, standardized experimental protocols are essential. The following is a representative methodology for a cytotoxicity assay, a common method for evaluating the anticancer potential of new compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivative and parent compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.
Visualizations
Diagrams are crucial for illustrating experimental workflows and conceptual relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 5-(Bromomethyl)isoindoline Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of therapeutic and research conjugates containing the 5-(bromomethyl)isoindoline moiety. Due to the absence of publicly available cross-reactivity data for this specific class of molecules, this document outlines a comprehensive strategy based on established methods for evaluating covalent inhibitors. The provided experimental protocols and data presentation formats serve as a robust starting point for researchers aiming to characterize the selectivity of these conjugates.
The this compound group is an electrophilic moiety designed to form a covalent bond with nucleophilic residues on a target protein. This covalent interaction can lead to high potency and prolonged duration of action. However, the reactive nature of this group also presents a risk of off-target interactions, which can lead to toxicity or other undesirable effects. Therefore, a thorough investigation of cross-reactivity is a critical step in the development of any conjugate utilizing this chemistry.
Mechanism of Covalent Modification
The primary mechanism of action for a this compound conjugate involves the alkylation of a nucleophilic amino acid residue within the binding site of the target protein. The bromomethyl group serves as a reactive handle, where the bromine atom is a good leaving group. Nucleophilic side chains from amino acids such as cysteine (via its thiol group), histidine (via its imidazole ring), and lysine (via its primary amine) can attack the benzylic carbon, displacing the bromide and forming a stable covalent bond. Understanding this mechanism is the first step in predicting potential off-target interactions.
Caption: Covalent modification by a this compound conjugate.
Experimental Workflow for Cross-Reactivity Profiling
A multi-step approach is recommended to comprehensively evaluate the cross-reactivity of a this compound conjugate. This workflow combines in vitro biochemical assays with cell-based and tissue-based methods to build a complete selectivity profile.
Caption: A multi-phase workflow for assessing conjugate cross-reactivity.
Data Presentation: Off-Target Binding Profile
Quantitative data from chemoproteomic experiments should be summarized to clearly present the on-target and off-target binding profile of the conjugate. The table below provides a template for comparing the relative abundance of protein targets identified by mass spectrometry in the presence and absence of a competitor.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (No Competitor / Competitor) | p-value | Cellular Compartment | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | <0.001 | Nucleus | Transcription factor |
| Q9Y243 | BRD4 | Bromodomain-containing protein 4 | 12.5 | <0.001 | Nucleus | Epigenetic reader |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 2.1 | 0.045 | Cytoplasm, Membrane | Kinase, Cell survival |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 1.2 | 0.35 | Cytoplasm | Chaperone |
This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Chemoproteomic Profiling for Off-Target Identification
This protocol outlines a competitive chemical proteomics approach to identify the cellular targets of a this compound conjugate. It requires the synthesis of a probe molecule, which is an analogue of the conjugate with a bioorthogonal handle (e.g., a terminal alkyne) for enrichment.
Objective: To identify proteins that are covalently modified by the conjugate in a complex proteome.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound conjugate (test article)
-
Alkyne-tagged this compound probe
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Click chemistry reagents: Azide-biotin, copper(II) sulfate, TBTA, sodium ascorbate
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea buffer for on-bead digestion
-
DTT, iodoacetamide, and trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
For the competitive profiling arm, pre-incubate cells with a 50-fold excess of the untagged test article for 1 hour.
-
Treat all cells (with and without pre-incubation) with 10 µM of the alkyne-tagged probe for 2 hours.
-
Include a DMSO-treated control group.
-
-
Cell Lysis and Proteome Extraction:
-
Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reaction mix (final concentrations: 100 µM azide-biotin, 1 mM copper(II) sulfate, 100 µM TBTA, 1 mM sodium ascorbate).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin agarose beads to the reaction mixture and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, 3x with PBS).
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend beads in urea buffer.
-
Reduce disulfide bonds with DTT (55°C for 30 min) and alkylate cysteines with iodoacetamide (room temperature in the dark for 20 min).
-
Digest proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing peptides, acidify with formic acid, and desalt using C18 tips.
-
-
LC-MS/MS Analysis:
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This protocol is a general guideline for assessing the binding of the conjugate in a panel of frozen human tissues.[3] This method helps to identify unexpected tissue or cell-type specific binding, providing insight into potential on-target and off-target liabilities in a more physiologically relevant context.
Objective: To determine the tissue and cellular distribution of conjugate binding.
Materials:
-
Panel of normal human tissues, snap-frozen (FDA-recommended panel includes ~32 tissues)
-
Biotinylated version of the this compound conjugate
-
Isotype control or a structurally similar but non-reactive control molecule
-
Cryostat
-
Fixative (e.g., cold acetone or paraformaldehyde)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into 5-10 µm sections using a cryostat.
-
Mount sections on positively charged slides.
-
-
Fixation and Blocking:
-
Fix the tissue sections in cold acetone for 10 minutes and allow them to air dry.
-
Rehydrate in PBS.
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Conjugate Incubation:
-
Dilute the biotinylated conjugate and the negative control to an optimized concentration (e.g., 1-10 µg/mL) in blocking buffer.
-
Incubate separate slides with the biotinylated conjugate or the control overnight at 4°C.
-
-
Detection:
-
Wash slides 3x with PBS.
-
Incubate with streptavidin-HRP for 1 hour at room temperature.
-
Wash slides 3x with PBS.
-
Apply the DAB substrate solution and incubate until a brown precipitate forms (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a series of ethanol gradients and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
A qualified pathologist should examine the slides to identify specific staining patterns.
-
Staining intensity and localization in different cell types and structures should be documented for each tissue. Any specific, unexpected binding should be noted as potential cross-reactivity.
-
References
Stability Under Scrutiny: A Comparative Guide to 5-(Bromomethyl)isoindoline and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation reagents, the stability of the crucial bond formed is a paramount concern. This guide provides a comparative analysis of the stability of the bond formed by 5-(Bromomethyl)isoindoline, offering a quantitative and methodological framework for assessing its performance against common alternative alkylating agents.
The utility of this compound as an alkylating agent in drug development and chemical biology stems from its ability to form a stable covalent bond with nucleophiles, particularly the thiol group of cysteine residues in proteins. The benzylic bromide moiety provides a reactive site for nucleophilic substitution, leading to the formation of a carbon-sulfur bond. However, the stability of this newly formed bond, as well as the stability of the reagent itself to hydrolysis, is critical for the efficacy and reproducibility of any bioconjugation strategy.
Comparative Stability Analysis
| Reagent | Chemical Structure | Target Residue(s) | Bond Type | Relative Stability of C-X Bond to Hydrolysis | Relative Reactivity with Thiols | Potential for Off-Target Reactions |
| This compound | ![]() | Cysteine | Thioether | Moderate | High | Histidine, Lysine, N-terminus |
| Iodoacetamide (IAM) | Cysteine | Thioether | Low | Very High | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus | |
| N-Ethylmaleimide (NEM) | Cysteine | Thioether (via Michael addition) | High | High | Lysine, N-terminus (at higher pH) |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the hydrolytic stability of alkylating reagents and the stability of the resulting protein conjugate.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a method to determine the rate of hydrolysis of an alkylating reagent in an aqueous buffer, simulating physiological conditions.
Materials:
-
Alkylating reagent (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the alkylating reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ACN) to ensure solubility.
-
Dilute the stock solution into pre-warmed PBS (37 °C) to a final concentration of 1 mM.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by mixing the aliquot with an equal volume of cold ACN containing 0.1% TFA.
-
Analyze the samples by HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the parent compound from its hydrolysis products (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the absorbance at a wavelength where the parent compound has a strong chromophore (e.g., ~270 nm for this compound).
-
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the half-life (t₁/₂) of the reagent by plotting the natural logarithm of the peak area versus time and fitting to a first-order decay model.
Protocol 2: Assessment of Conjugate Stability by Mass Spectrometry
This protocol is designed to evaluate the stability of the bond formed between the alkylating reagent and a model protein.
Materials:
-
Model protein with a single cysteine residue (e.g., Cys-peptide standard)
-
Alkylating reagent
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., L-cysteine or DTT)
-
LC-MS system
Procedure:
-
Dissolve the model protein in the reaction buffer to a concentration of 1 mg/mL.
-
Add a 10-fold molar excess of the alkylating reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a 100-fold molar excess of the quenching reagent.
-
Remove excess unreacted reagent and quenching reagent by buffer exchange using a desalting column.
-
Incubate the purified conjugate in PBS at 37 °C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the conjugate solution.
-
Analyze the samples by LC-MS to determine the mass of the intact conjugate.
-
Monitor for the appearance of the unconjugated protein mass, which would indicate cleavage of the thioether bond.
-
The percentage of intact conjugate over time provides a measure of the bond stability.
Visualizing the Reaction Landscape
To better understand the process of cysteine alkylation and the competing hydrolysis reaction, the following diagrams illustrate the key pathways.
Quantitative Analysis of Protein Modification Sites: A Comparative Guide
A note on 5-(Bromomethyl)isoindoline: Extensive literature searches did not yield specific data or established protocols for the use of this compound in the quantitative analysis of protein modification sites. Therefore, this guide will focus on the widely established methodologies and reagents used for the quantitative analysis of cysteine modifications, a common target for electrophilic compounds. This comparative overview will provide researchers, scientists, and drug development professionals with the necessary context and information for designing and evaluating quantitative proteomics experiments targeting reactive amino acid residues.
The selective modification of amino acid residues is a cornerstone of chemical biology and drug discovery, enabling the study of protein function, the identification of therapeutic targets, and the development of novel covalent inhibitors. Cysteine, with its highly nucleophilic thiol group, is a primary target for such modifications.[1] This guide provides a comparative analysis of common reagents and workflows for the quantitative analysis of cysteine modification sites.
Comparison of Reagents for Cysteine Modification Analysis
The selection of a reagent for quantitative cysteine analysis is critical and depends on the specific research question, including whether the goal is to profile baseline reactivity, identify changes in response to a stimulus, or determine the binding site of a covalent compound. Below is a comparison of commonly used classes of reagents.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Haloacetamides | Iodoacetamide (IAM), Iodoacetyl-based Tandem Mass Tags (iodoTMT) | S-alkylation of the cysteine thiol | - Forms a stable, irreversible thioether bond. - Well-characterized reactivity. - iodoTMT reagents allow for multiplexed quantitative analysis.[2] | - Can exhibit off-target reactivity with other nucleophilic residues (e.g., histidine, lysine) at higher pH. - Cytotoxicity can be a concern in live-cell applications.[1] |
| Maleimides | N-Ethylmaleimide (NEM), Bromomaleimides | Michael addition to the cysteine thiol | - Highly specific for cysteines at physiological pH. - Widely used in bioconjugation. - Bromomaleimides offer possibilities for reversible modification and further functionalization.[3] | - The resulting thioether bond can undergo hydrolysis, particularly at higher pH. - Can react with other nucleophiles, although generally less so than haloacetamides. |
| Other Electrophiles | 3-bromo-5-methylene pyrrolones (3Br-5MPs), Aryl halides, Hypervalent iodine reagents | Various, including addition reactions | - Can offer unique reactivity profiles and target specific subsets of cysteines.[4] - 3Br-5MPs show high cysteine specificity and potential for multi-functionalization.[5] - Can be designed for specific applications, such as photocaged probes for temporal control.[1] | - May have less characterized reactivity profiles compared to haloacetamides and maleimides. - Availability and cost can be a factor. |
Experimental Protocols and Workflows
The quantitative analysis of cysteine modifications typically involves a series of steps designed to label, enrich, and identify modified peptides using mass spectrometry.
General Experimental Workflow for Quantitative Cysteine Profiling:
-
Protein Extraction and Preparation: Tissues or cells are lysed under conditions that preserve the native redox state of proteins as much as possible. This often involves the use of detergents and inhibitors of proteases and phosphatases.
-
Reduction and Alkylation: Disulfide bonds are reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, a "blocking" alkylating agent, such as N-ethylmaleimide (NEM), is often used to cap the most reactive cysteines.
-
Labeling with Quantitative Reagent: A second, isotopically-labeled or isobaric-tagged reagent (e.g., a light or heavy version of iodoacetamide, or an iodoTMT reagent) is used to label the remaining free cysteines. In competitive profiling experiments, the proteome is treated with a compound of interest prior to labeling to assess its effect on cysteine reactivity.
-
Proteolytic Digestion: The labeled protein mixture is digested into peptides using a protease, most commonly trypsin.
-
Enrichment (Optional): If the labeling reagent contains a biotin tag, the labeled peptides can be enriched using streptavidin affinity chromatography. This step reduces sample complexity and increases the chances of identifying modified peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the labeled peptides and pinpoint the site of modification. For quantitative experiments, the relative abundance of the light and heavy labeled peptides, or the reporter ions from iodoTMT reagents, is calculated to determine changes in cysteine reactivity between samples.
Signaling Pathways and Logical Relationships
The quantitative analysis of cysteine modifications is often employed to study redox signaling pathways, where the reversible oxidation of cysteine residues plays a crucial role in regulating protein function.[6][7] For example, this approach can be used to identify proteins that are targeted by reactive oxygen species (ROS) during oxidative stress, or to elucidate the mechanism of action of drugs that covalently modify specific cysteine residues in their target proteins.
References
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo comparison of 5-(Bromomethyl)isoindoline-based linkers
A detailed comparison of 5-(Bromomethyl)isoindoline-based linkers for antibody-drug conjugates (ADCs) remains a developing area of research, with limited direct comparative in vitro and in vivo data available in publicly accessible literature. However, by examining the principles of structurally related self-immolative linkers, particularly the well-documented p-aminobenzyl carbamate (PABC) systems, we can infer potential performance characteristics and establish a framework for their evaluation.
This guide provides an objective comparison of linker technologies, focusing on the principles of self-immolation relevant to isoindoline-based structures. We present key experimental protocols and data presentation formats to aid researchers in the evaluation of novel linker platforms.
The Critical Role of Linkers in ADC Efficacy
The linker is a pivotal component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release at the target site, and ultimately, the therapeutic index of the conjugate.[1] An ideal linker should be highly stable in the bloodstream to prevent premature release of the toxic payload, which could lead to systemic toxicity.[2][3] Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the payload in its fully active form.[4]
Self-immolative linkers are a sophisticated class of linkers designed for clean and efficient drug release.[5] Once a triggerable moiety on the linker is cleaved (e.g., by an enzyme), a cascade of intramolecular electronic rearrangements leads to the spontaneous release of the payload.[4][6] This mechanism is crucial for ensuring that the released drug is not encumbered by remnants of the linker, which could impair its efficacy.
Comparison of Linker Technologies
While specific data for this compound-based linkers is scarce, we can categorize and compare general linker strategies to provide a context for their potential advantages and disadvantages.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Examples |
| Cleavable Linkers | ||||
| Peptide-Based | Proteolytic enzymes (e.g., Cathepsin B) overexpressed in lysosomes.[7] | High tumor selectivity due to enzyme overexpression. | Potential for premature cleavage by circulating proteases.[8] | Valine-Citrulline (VC), Valine-Alanine (VA) |
| Hydrazone | Acidic environment of endosomes and lysosomes (pH 5.0-6.5). | Good stability at physiological pH (7.4). | Slower release kinetics compared to enzymatic cleavage. | |
| Disulfide | High intracellular glutathione concentrations. | Good stability in the oxidative extracellular environment. | Potential for premature cleavage in the bloodstream. | SPDB, SPP |
| Non-Cleavable Linkers | Proteolytic degradation of the antibody backbone in the lysosome. | High stability in circulation, leading to a better safety profile.[9] | Released payload is attached to the linker and an amino acid, which may reduce its activity or cell permeability. | SMCC |
| Self-Immolative Spacers | Spontaneous fragmentation following cleavage of a trigger. | Ensures release of the unmodified, fully active payload.[4][5] | Can influence the overall stability and solubility of the ADC. | p-aminobenzyl carbamate (PABC) |
Experimental Protocols for Linker Evaluation
A thorough comparison of linker technologies requires a combination of in vitro and in vivo assays to assess stability, cleavage kinetics, and efficacy.
In Vitro Linker Stability Assay
Objective: To determine the stability of the linker in plasma and its susceptibility to enzymatic cleavage.
Methodology:
-
Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[8]
-
For enzymatic cleavage assessment, incubate the ADC with specific lysosomal enzymes (e.g., Cathepsin B) in an appropriate buffer system.
-
At each time point, analyze the samples by techniques such as ELISA, hydrophobic interaction chromatography (HIC), or LC-MS to quantify the amount of intact ADC and the release of the payload or drug-linker metabolite.[10][11]
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC against target cancer cells.
Methodology:
-
Culture a cancer cell line that expresses the target antigen.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based method.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its cytotoxic potency.
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for the comparative evaluation of ADC linkers.
Caption: Payload release via a self-immolative PABC linker.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5-(Bromomethyl)isoindoline: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 5-(Bromomethyl)isoindoline, its precursors, and resulting products is crucial for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of their key spectral features, supported by experimental data and protocols, to facilitate unambiguous identification and characterization.
This publication serves as a comprehensive resource for scientists and professionals engaged in the synthesis and application of this compound and its derivatives. By presenting a side-by-side spectroscopic comparison, this guide aims to streamline the process of compound verification and quality control in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the precursor 5-(Hydroxymethyl)isoindoline, the target compound this compound, and a common derivative, 5-(Aminomethyl)isoindoline. This data is essential for monitoring reaction progress and confirming the identity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | -CH₂- (ring) | -CH₂- (substituent) | Other |
| 5-(Hydroxymethyl)isoindoline | ~7.2-7.4 (m) | ~4.1 (s) | ~4.6 (s) | ~1.9 (s, NH), ~5.2 (t, OH) |
| This compound | ~7.3-7.5 (m) | ~4.2 (s) | ~4.5 (s) | ~2.1 (s, NH) |
| 5-(Aminomethyl)isoindoline | ~7.1-7.3 (m) | ~4.0 (s) | ~3.8 (s) | ~1.8 (s, NH), ~1.5 (br s, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic C | -CH₂- (ring) | -CH₂- (substituent) |
| 5-(Hydroxymethyl)isoindoline | ~122-142 | ~53 | ~64 |
| This compound | ~123-143 | ~53 | ~34 |
| 5-(Aminomethyl)isoindoline | ~122-145 | ~54 | ~46 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C-Br Stretch |
| 5-(Hydroxymethyl)isoindoline | ~3300 | ~3400 (broad) | ~3050 | ~2850-2950 | - |
| This compound | ~3310 | - | ~3050 | ~2860-2960 | ~650 |
| 5-(Aminomethyl)isoindoline | ~3300, ~3370 | - | ~3040 | ~2850-2950 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ | Key Fragments |
| 5-(Hydroxymethyl)isoindoline | C₉H₁₁NO | 149.19 | 149 | 132, 118, 91 |
| This compound | C₉H₁₀BrN | 212.09 | 211/213 | 132, 117 |
| 5-(Aminomethyl)isoindoline | C₉H₁₂N₂ | 148.21 | 148 | 131, 118 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below to ensure reproducibility.
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of the precursor, 5-(Hydroxymethyl)isoindoline.
Materials:
-
5-(Hydroxymethyl)isoindoline
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 5-(Hydroxymethyl)isoindoline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution via a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans are common.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Parameters: Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the compound.
Visualizing the Synthetic Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.
Caption: Synthetic route from 5-(Hydroxymethyl)isoindoline to this compound.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
This guide provides a foundational set of data and protocols for researchers working with this compound. It is important to note that spectral data can be influenced by solvent, concentration, and instrument parameters. Therefore, the provided data should be used as a reference for comparison with experimentally obtained spectra.
Safety Operating Guide
Personal protective equipment for handling 5-(Bromomethyl)isoindoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Bromomethyl)isoindoline. It outlines operational procedures and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Comparison
Due to the absence of a specific SDS for this compound, the GHS hazard classifications for two related compounds are summarized below to infer potential hazards. 5-Bromoisoindoline shares the core isoindoline structure with a bromine substituent, while N-(Bromomethyl)phthalimide contains the reactive bromomethyl group.
| Hazard Classification | 5-Bromoisoindoline[1] | N-(Bromomethyl)phthalimide[2] | Inferred Potential Hazards for this compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | May cause respiratory irritation |
Based on this data, this compound should be handled as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Operational Plan for Safe Handling
A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table details the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. Check manufacturer's compatibility data. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | To protect against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required if handling outside of a fume hood or if there is a risk of aerosolization. |
| Protective Clothing | Laboratory Coat (fully buttoned) with long sleeves | To protect skin and personal clothing from contamination. |
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Handling and Use:
-
All handling of solid this compound, including weighing and transferring, must be conducted within a chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating the substance, use a controlled heating source (e.g., a heating mantle with a temperature controller) and ensure proper ventilation.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated disposable items (e.g., weighing boats, paper towels from spill cleanup) should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste.
2. Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

